Tetrakis(dimethoxyboryl)methane
Description
Structure
2D Structure
Properties
CAS No. |
17936-80-0 |
|---|---|
Molecular Formula |
C9H24B4O8 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
InChI Key |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Canonical SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Synonyms |
Tetrakis(dimethoxyboryl)methane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate. The document details the seminal method developed by Castle and Matteson, presenting a thorough experimental protocol for its preparation. Quantitative data, including physical and spectroscopic properties, are summarized for clarity. Furthermore, this guide includes a visual representation of the synthetic pathway, designed to facilitate a deeper understanding of the chemical transformation. This resource is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently approach the synthesis of this versatile compound.
Introduction
This compound, systematically named octamethyl methanetetrayltetraboronate, with the chemical formula C[B(OCH₃)₂]₄, is a key intermediate in organic synthesis. Its unique structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, allows for a variety of subsequent chemical transformations. The compound was first synthesized and characterized by R. B. Castle and D. S. Matteson in 1969. This guide revisits their foundational work to provide a detailed and practical protocol for its synthesis.
Synthetic Pathway
The synthesis of this compound proceeds via the reaction of carbon tetrabromide with lithium metal and trimethyl borate in a suitable solvent. The overall reaction can be depicted as follows:
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is based on the original method reported by Castle and Matteson.
3.1. Materials and Equipment
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet.
-
Dry tetrahydrofuran (THF)
-
Carbon tetrabromide (CBr₄)
-
Lithium metal (wire or shot)
-
Trimethyl borate (B(OCH₃)₃)
-
Pentane
-
Standard glassware for extraction and distillation
-
Sublimation apparatus
3.2. Procedure
-
Reaction Setup: A three-necked flask is charged with lithium metal and dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Initiation: A solution of carbon tetrabromide in dry THF is added dropwise to the stirred suspension of lithium in THF. The reaction is initiated, often indicated by a gentle reflux.
-
Addition of Reactants: After initiation, the remaining carbon tetrabromide solution and a solution of trimethyl borate in dry THF are added simultaneously from separate dropping funnels over a period of several hours. The reaction temperature is maintained throughout the addition.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then cooled and quenched by the slow addition of a suitable reagent (e.g., water or a dilute acid). The organic layer is separated, and the aqueous layer is extracted with pentane.
-
Isolation and Purification: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by sublimation to yield colorless crystals of this compound.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₄B₄O₈ | [1] |
| Molecular Weight | 303.52 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 76-78 °C | |
| Boiling Point | Sublimes at 75 °C (0.1 mmHg) | |
| ¹H NMR (CDCl₃) | δ 3.62 (s, 24H, -OCH₃) | [1] |
| ¹¹B NMR (CDCl₃) | δ 30.6 (s) | [1] |
| Yield | Not explicitly stated in the reference abstract |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, based on the original work of Castle and Matteson. The inclusion of quantitative data and a clear workflow diagram aims to support researchers in the successful preparation of this important synthetic building block. The versatility of this compound makes it a valuable compound in the toolbox of organic chemists, with potential applications in the development of novel pharmaceuticals and functional materials.
References
An In-depth Technical Guide to the Crystal Structure of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of tetrakis(dimethoxyboryl)methane, a significant synthetic intermediate. The document details the crystallographic data, experimental protocols for its synthesis and structure determination, and a workflow for the analytical process.
Introduction
This compound, with the systematic name octamethyl methanetetrayltetraboronate and chemical formula C₉H₂₄B₄O₈, is a unique molecule first reported by Castle and Matteson in 1969. Its structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, makes it a valuable precursor in organometallic synthesis. For instance, it can be used to generate the tris(dimethoxyboryl)methide anion or C(HgX)₄ derivatives[1]. Understanding its precise three-dimensional structure is crucial for predicting its reactivity and designing novel synthetic pathways. This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction.
Crystal Structure and Properties
The crystal structure of this compound was determined at a temperature of 102 K. The molecules reside on sites of crystallographic twofold symmetry and exhibit an idealized -4 point symmetry[1].
Crystallographic Data
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Empirical Formula | C₉H₂₄B₄O₈ |
| Formula Weight | 319.59 |
| Temperature | 102 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 11.143(2) Å |
| b | 12.338(3) Å |
| c | 11.583(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1591.3(5) ų |
| Z | 4 |
| Density (calculated) | 1.334 Mg/m³ |
| Absorption Coefficient | 0.118 mm⁻¹ |
| F(000) | 672 |
| CCDC No. | 1497734 |
Molecular Geometry
The central carbon atom of this compound exhibits a slightly distorted tetrahedral coordination geometry. The boron atoms are trigonal planar, a geometry attributed to π donation from the methoxy groups[1]. One of the methoxy groups in the determined structure is disordered over two sites[1].
The following table summarizes selected bond lengths within the molecule.
| Bond | Length (Å) |
| C1—B1 | 1.5876(16) |
| C1—B2 | 1.5905(16) |
Experimental Protocols
Synthesis of this compound
While the original 1969 synthesis by Castle and Matteson provides the foundational method, a generalized protocol for the synthesis of such tetraorganoborane compounds is as follows. This procedure should be performed under an inert atmosphere using standard Schlenk techniques.
Materials:
-
A suitable starting material, such as a tetrahalomethane (e.g., tetrabromomethane).
-
An organolithium reagent (e.g., n-butyllithium).
-
A trialkyl borate (e.g., trimethyl borate).
-
Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether).
-
Quenching agent (e.g., methanol).
Procedure:
-
Preparation of the Tetraboronate Ester Precursor: A tetrahalomethane is dissolved in an anhydrous ether solvent and cooled to a low temperature (typically -78 °C).
-
Lithiation: An organolithium reagent is added dropwise to the cooled solution, leading to a lithium-halogen exchange and the formation of a polylithiated methane species. Careful control of stoichiometry is crucial at this step.
-
Borylation: A trialkyl borate is then added to the reaction mixture. The borate reacts with the lithiated species to form the tetraboronate ester.
-
Workup and Purification: The reaction is quenched with a suitable proton source, such as methanol. The product is then extracted and purified, often by sublimation or crystallization, to yield colorless crystals of this compound. The product can be sublimed at 348 K (10 mTorr)[1].
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
1. Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
2. Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (102 K) throughout the experiment.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated.
-
Software such as APEX2 and SAINT is used for data collection and processing.
3. Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal.
-
The crystal structure is solved using direct methods, for example with the program SHELXS97. This provides an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using a least-squares method, for instance with the program SHELXL2014. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction intensities.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Data Analysis
The overall process of determining the crystal structure of this compound can be visualized as a logical workflow.
Conclusion
This guide has provided a detailed technical overview of the crystal structure of this compound. The presented crystallographic data and molecular geometry information are essential for researchers in the fields of synthetic chemistry, materials science, and drug development who may utilize this compound in their work. The detailed experimental protocols and the workflow diagram offer a clear and concise guide for the synthesis and structural analysis of this and similar organoboron compounds.
References
An In-depth Technical Guide to Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(dimethoxyboryl)methane, with the systematic name octamethyl methanetetrayltetraboronate, is a unique organoboron compound featuring a central carbon atom bonded to four dimethoxyboryl groups. Its highly functionalized structure makes it a valuable synthetic intermediate in organometallic chemistry and a potential building block for more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, based on available scientific literature.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a solid compound with a relatively low melting point. While some properties have been experimentally determined, others, such as the boiling point and density, are predicted values.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₄B₄O₈ | [1] |
| Molecular Weight | 303.53 g/mol | |
| CAS Number | 17936-80-0 | |
| Appearance | Colorless crystals | [1] |
| Melting Point | 76-78 °C (349-351 K) | [1] |
| Boiling Point | 136.3 ± 40.0 °C (Predicted) | |
| Density | 0.961 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Data not available | |
| Thermal Stability | Data not available |
Spectroscopic and Structural Data
The structural and spectroscopic properties of this compound have been partially characterized. The crystal structure has been determined, and ¹¹B NMR data is available. However, experimental ¹H and ¹³C NMR data are not readily found in the surveyed literature.
| Parameter | Data | Reference(s) |
| ¹¹B NMR (in CCl₄) | δ 30.6 (singlet), referenced to BF₃·Et₂O | [1] |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbcn | [1] |
| Key Bond Lengths | C-B: 1.5876(16) Å and 1.5905(16) Å | [1] |
| Molecular Geometry | The central carbon atom exhibits a slightly distorted tetrahedral coordination geometry. The boron atoms have trigonal planar geometries. | [1] |
Synthesis
Synthetic Route
This compound was first synthesized by Castle and Matteson in 1969. While the detailed experimental protocol from the original publication is not widely available, the synthesis is understood to proceed via the reaction of a suitable methanide precursor with a boron electrophile.
References
Technical Guide: NMR Spectroscopic Data of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tetrakis(dimethoxyboryl)methane, with the systematic name octamethyl methanetetrayltetraboronate. This compound, with the chemical formula C[B(OMe)₂)₄], serves as a valuable synthetic intermediate. This document collates available NMR data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structure and handling.
Spectroscopic Data Summary
The following tables summarize the quantitative NMR spectroscopic data for this compound.
¹H NMR (Proton NMR)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.6 ppm | Singlet | 24H | -OCH₃ (Methoxy protons) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) | Assignment | Notes |
| ~53-56 ppm | -OC H₃ (Methoxy carbons) | The signal for the methoxy carbons is expected in this region. |
| Not Observed | C [B(OMe)₂]₄ (Central quaternary carbon) | The central carbon atom directly bonded to four boron atoms is typically not observed due to quadrupolar relaxation induced by the boron nuclei.[1] |
¹¹B NMR (Boron-11 NMR)
| Chemical Shift (δ) | Multiplicity | Solvent | Reference |
| 30.6 ppm | Singlet | CCl₄ | BF₃·Et₂O |
Key Visualizations
Molecular Structure
The following diagram illustrates the tetrahedral arrangement of the dimethoxyboryl groups around a central carbon atom.
Caption: Molecular structure of C[B(OMe)₂]₄.
Experimental Workflow
This diagram outlines the general synthetic and analytical procedure for this compound.
Caption: Synthetic and analytical workflow.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Castle and Matteson in 1969. The procedure generally involves the reaction of carbon tetrachloride with a lithium dispersion and chlorodimethoxyborane in a suitable solvent like tetrahydrofuran (THF). The chlorodimethoxyborane is typically prepared in situ.
Materials:
-
Carbon tetrachloride (CCl₄)
-
Lithium metal (as a dispersion)
-
Trimethyl borate (B(OMe)₃)
-
Boron trichloride (BCl₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of Chlorodimethoxyborane (ClB(OMe)₂): In a flame-dried, multi-neck flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), an equimolar mixture of trimethyl borate and boron trichloride is prepared in anhydrous THF. The reaction is typically performed at low temperatures (e.g., -78 °C) and then allowed to warm, forming chlorodimethoxyborane in situ.
-
Main Reaction: To a stirred suspension of lithium metal dispersion in anhydrous THF, the solution of chlorodimethoxyborane is added.
-
A solution of carbon tetrachloride in THF is then added dropwise to the reaction mixture, maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified period, as outlined in the original literature, to ensure the completion of the reaction.
-
Workup and Purification: The reaction is quenched, and the lithium salts are removed by filtration under an inert atmosphere.
-
The solvent (THF) is removed from the filtrate under reduced pressure.
-
The crude product is then purified. A common and effective method for purification is slow sublimation under vacuum, which yields the crystalline product.
NMR Sample Preparation and Acquisition
-
General Protocol: Samples for NMR analysis are prepared by dissolving a small amount of the purified this compound in a suitable deuterated solvent. Given the compound's structure, solvents such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are appropriate.
-
¹H NMR: A standard proton NMR experiment is conducted. A single peak is expected for the chemically equivalent methoxy protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C and the quadrupolar relaxation effects from the four neighboring boron atoms, a high number of scans may be required. Even so, the central quaternary carbon is unlikely to be observed.
-
¹¹B NMR: A boron-11 NMR spectrum is acquired. This is a highly effective technique for characterizing organoboron compounds. A single resonance is expected due to the symmetrical nature of the molecule. The spectrum is typically referenced to an external standard such as BF₃·Et₂O.
References
Unraveling the Intricacies of Tetrakis(dimethoxyboryl)methane: A Theoretical Bonding Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical studies on the bonding characteristics of tetrakis(dimethoxyboryl)methane, C[B(OMe)₂]₄. This compound serves as a valuable synthetic intermediate, and understanding its electronic structure and bonding is crucial for its application and the design of novel molecules. While extensive theoretical studies specifically targeting this molecule are limited, this document synthesizes available experimental data and outlines robust computational protocols to thoroughly investigate its bonding nature.
Quantitative Data Presentation
The primary source of quantitative structural information for this compound comes from single-crystal X-ray diffraction studies. These experimental values serve as a critical benchmark for theoretical calculations. The key geometric parameters are summarized in the table below.
| Parameter | Atom Pair/Group | Experimental Value (Å or °) | Citation |
| Bond Length | C—B | 1.5876(16) | [1] |
| C—B | 1.5905(16) | [1] | |
| Coordination Geometry | Central Carbon | Slightly distorted tetrahedral | [1] |
| Boron Atoms | Trigonal planar | [1] | |
| Symmetry | Molecular Point Group (idealized) | S₄ (-4) | [1] |
Experimental and Computational Protocols
To date, a dedicated, in-depth theoretical investigation of the bonding in this compound has not been published. Therefore, this section outlines a recommended computational workflow based on established methodologies for organoboron compounds and tetracoordinate methane derivatives.[2][3][4]
Geometry Optimization and Frequency Analysis
-
Initial Structure: The starting geometry for the calculations should be based on the experimental crystallographic data.[1]
-
Density Functional Theory (DFT): A range of DFT functionals should be employed to assess the dependency of the results on the chosen functional. Recommended functionals include:
-
B3LYP: A widely used hybrid functional.
-
M06-2X: A hybrid meta-GGA functional known for good performance with main-group elements.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling potential intramolecular interactions.[4]
-
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for an accurate description of the electronic structure. For higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Bonding Analysis
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for understanding the nature of the C-B and B-O bonds. This analysis provides information on:
-
Hybridization: Determining the hybridization of the central carbon and the boron atoms.
-
Bond Order: Quantifying the covalent character of the bonds.
-
Natural Population Analysis (NPA): Calculating the partial atomic charges to understand the charge distribution within the molecule.
-
Second-Order Perturbation Theory Analysis: To investigate potential donor-acceptor interactions, such as π-donation from the oxygen lone pairs to the empty p-orbital of boron.
-
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the electron density distribution and the nature of the chemical bonds. Key parameters to be analyzed include:
-
Electron Density (ρ) at the Bond Critical Point (BCP): A measure of bond strength.
-
Laplacian of the Electron Density (∇²ρ) at the BCP: To distinguish between shared (covalent) and closed-shell (ionic) interactions.
-
Bond Path: To identify the presence of direct bonding interactions between atoms.
-
-
Energy Decomposition Analysis (EDA): EDA can be performed to dissect the interaction energy between molecular fragments (e.g., the central carbon and the four B(OMe)₂ groups) into electrostatic, Pauli repulsion, and orbital interaction components.
Visualizations
The following diagrams illustrate the molecular structure and a proposed computational workflow for the theoretical analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for theoretical analysis.
References
An In-depth Technical Guide to the Electronic Structure of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(dimethoxyboryl)methane, C[B(OCH₃)₂]₄, stands as a unique molecule featuring a central carbon atom bonded to four boron atoms. This guide provides a comprehensive overview of its electronic structure, drawing from crystallographic data and spectroscopic analysis. While dedicated computational studies on its electronic properties are not extensively available in the public domain, this document infers its electronic character based on the established principles of organoboron chemistry. This guide also outlines the key experimental protocols for its synthesis and characterization, presenting available data in a structured format for clarity and comparative analysis.
Introduction
The study of molecules with unusual bonding arrangements is a cornerstone of modern chemistry. This compound is a prime example of such a molecule, with a tetracoordinate carbon atom exclusively bonded to boron atoms. This structural motif imparts unique electronic characteristics to the central carbon and the surrounding framework. The electron-deficient nature of the boron centers, mitigated by π-donation from the methoxy groups, creates a complex electronic environment that is of significant interest for theoretical and synthetic chemists. Understanding the electronic structure of this compound is crucial for exploring its potential reactivity and its utility as a synthetic intermediate.
Molecular Structure and Bonding
The molecular geometry of this compound has been elucidated by single-crystal X-ray diffraction. The key structural parameters provide insight into the bonding and electronic distribution within the molecule.
Crystal Structure Data
The compound crystallizes in the orthorhombic space group Pbcn.[1] The molecule possesses idealized -4 point symmetry, a common feature for CX₄ molecules with non-hydrogen substituents on the X groups.[1] The central carbon atom exhibits a slightly distorted tetrahedral coordination geometry.[1]
Table 1: Key Crystallographic Data for this compound
| Parameter | Value | Reference |
| Space Group | Pbcn | [1] |
| C—B Bond Length 1 | 1.5876 (16) Å | [1] |
| C—B Bond Length 2 | 1.5905 (16) Å | [1] |
Electronic Structure and Bonding Analysis
The four boron atoms are electron-withdrawing, leading to a significant polarization of the C-B bonds and a decrease in electron density at the central carbon atom. This effect is somewhat counteracted by the methoxy groups. The oxygen lone pairs can donate electron density to the vacant p-orbitals of the boron atoms (π-donation), which in turn influences the electron density at the central carbon. The boron atoms are described as having trigonal planar geometries, which is consistent with sp² hybridization and π-donation from the methoxy groups.[1]
The nature of the carbon-boron bond in such compounds is a topic of theoretical interest. While a simple single bond description is a starting point, the reality is more complex due to the interplay of σ-withdrawal and potential, albeit weak, π-interactions. The planarity of the B(OCH₃)₂ units suggests significant π-donation from the oxygen atoms to the boron centers.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Castle and Matteson in 1969. The procedure referenced in later crystallographic studies involves a specific literature method.[1] While the full detailed protocol from the original publication is not presented here, the general workflow is outlined below.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of this compound.
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) | Solvent | Reference Standard | Reference |
| ¹¹B | 30.6 ppm (singlet) | CCl₄ | BF₃·Et₂O | [2] |
Detailed ¹H and ¹³C NMR data are not explicitly available in the reviewed literature. However, one would expect a singlet in the ¹H NMR spectrum for the 24 equivalent methoxy protons and a singlet in the ¹³C NMR for the eight equivalent methoxy carbons. The chemical shift of the central quaternary carbon in the ¹³C NMR spectrum would be of particular interest for understanding its electronic environment.
Computational Chemistry Insights
While a specific computational study on C[B(OCH₃)₂]₄ is lacking, Density Functional Theory (DFT) calculations on related organoboron compounds provide a framework for understanding its electronic structure. DFT calculations could elucidate the molecular orbital (MO) energy levels, the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the charge distribution within the molecule.
Based on general principles, the HOMO would likely have significant contributions from the p-orbitals of the oxygen and boron atoms, reflecting the π-donation from the methoxy groups. The LUMO is expected to be centered on the boron atoms, reflecting their Lewis acidic character.
Caption: Electronic influences in this compound.
Conclusion and Future Outlook
This compound remains a molecule of fundamental interest due to its unique structure. The available crystallographic and spectroscopic data provide a solid foundation for understanding its molecular architecture. However, a comprehensive understanding of its electronic structure and reactivity would be greatly enhanced by detailed computational studies. Future work in this area could focus on:
-
Quantum Chemical Calculations: Performing DFT and ab initio calculations to determine the molecular orbital energies, charge distribution, and bonding characteristics.
-
Reactivity Studies: Investigating the reactivity of the central carbon and the boron centers towards nucleophiles and electrophiles.
-
Advanced Spectroscopic Analysis: Acquiring and analyzing detailed ¹³C and ¹¹B solid-state NMR spectra to further probe the electronic environment of the core atoms.
Such studies would not only deepen our understanding of this fascinating molecule but also potentially unlock new applications in synthetic chemistry.
References
A Technical Guide to the Vibrational Analysis of Tetrakis(dimethoxyboryl)methane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive theoretical framework and proposed experimental and computational methodologies for the vibrational analysis of tetrakis(dimethoxyboryl)methane, C[B(OMe)₂]₄. Due to the absence of published experimental vibrational data for this specific compound, this guide serves as a foundational resource for researchers seeking to characterize it using spectroscopic techniques.
Introduction
This compound, systematic name octamethyl methanetetrayltetraboronate, is a unique organoboron compound with a central carbon atom bonded to four dimethoxyboryl groups. Its highly functionalized, tetrahedral structure makes it a valuable synthetic intermediate in organic chemistry. A thorough understanding of its structural and dynamic properties is crucial for its application in complex molecular synthesis.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, bonding, and conformational dynamics of a compound. The resulting spectrum serves as a unique molecular "fingerprint," offering insights into the presence and environment of various functional groups. This guide outlines the expected vibrational characteristics of this compound based on its known structure and provides detailed protocols for its empirical study and computational modeling.
Molecular Structure
The molecular structure of this compound has been determined by X-ray crystallography. The molecule features a central carbon atom in a slightly distorted tetrahedral coordination environment.[1] Each of the four B(OMe)₂ groups is planar due to π-donation from the methoxy groups.[1] The molecule resides on a site of crystallographic twofold symmetry and possesses an idealized S₄ point symmetry.[1]
Key structural features relevant to its vibrational properties include:
-
Central C(B)₄ Core: A tetrahedral carbon atom bonded to four boron atoms.
-
Boron Environment: Trigonal planar boron atoms.
-
Methoxy Groups: Eight methoxy (-OCH₃) groups attached to the boron atoms.
The bond lengths are critical parameters for predicting vibrational frequencies, with typical average values being:
-
C-B: ~1.58-1.59 Å[1]
-
B-O: ~1.36 Å
-
C-O: ~1.43 Å
-
C-H: ~1.09 Å
Theoretical Vibrational Mode Analysis
The vibrational spectrum of this compound is predicted to be complex, with numerous vibrational modes. By analyzing the constituent functional groups, we can predict the frequency regions where characteristic vibrations will appear. The principle behind this is that bonds act like springs; stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[2][3]
Data Presentation: Predicted Vibrational Frequencies
The following table summarizes the expected vibrational modes, their associated frequency ranges, and their anticipated intensities in IR and Raman spectra.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretching | -OCH₃ | 2980 - 3050 (asymmetric) 2850 - 2950 (symmetric) | Medium to Strong | Medium to Strong |
| C-H Bending | -OCH₃ | 1440 - 1480 (asymmetric/scissoring) 1150 - 1200 (rocking) | Medium | Medium |
| B-O Stretching | C-B(O)₂ | 1310 - 1380 (asymmetric) | Very Strong | Weak |
| C-O Stretching | B-O-CH₃ | 1000 - 1200 | Strong | Medium |
| C-B Stretching | C-B | 850 - 1100 | Medium to Weak | Strong |
| Skeletal Bending/Deformation | O-B-O, C-B-O, B-C-B | 400 - 800 | Medium to Strong | Medium |
Note: These are approximate ranges based on typical values for organoboron and methoxy compounds. Actual frequencies will be influenced by intramolecular coupling and the solid-state environment.
Experimental Protocols
To empirically determine the vibrational spectrum of this compound, a combination of Fourier Transform Infrared (FTIR) and Raman spectroscopy is recommended.
FTIR Spectroscopy Protocol (KBr Pellet Method)
This method is ideal for solid, non-volatile samples.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove absorbed water, which has a strong IR signal.
-
In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine powder.
-
Add 100-200 mg of the dried KBr powder to the mortar. The typical sample-to-KBr ratio is about 1:100.[4][5]
-
Gently but thoroughly mix the sample and KBr by grinding until a homogeneous, fine powder is obtained.[5] Work quickly to minimize moisture absorption.[5]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die set (e.g., 13 mm diameter).
-
Place the die set into a hydraulic press.
-
Apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Set the instrument resolution to 4 cm⁻¹ and co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.
-
Raman Spectroscopy Protocol
Raman spectroscopy is an excellent complementary technique, particularly for symmetric vibrations that may be weak in the IR spectrum.
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the crystalline sample onto a clean microscope slide or into a glass capillary tube. No extensive sample preparation is typically needed.[7]
-
-
Data Acquisition:
-
Position the sample under the microscope objective of a Raman spectrometer.
-
Use a laser excitation source. A 785 nm laser is often chosen for organic compounds to minimize fluorescence. A 532 nm laser can also be used but may require lower power to avoid sample degradation.[8][9]
-
Focus the laser onto the sample using an appropriate objective (e.g., 10x or 20x).
-
Acquire the spectrum over a Raman shift range of approximately 200-3500 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a high-quality spectrum without causing thermal damage to the sample. A typical acquisition might involve multiple accumulations of 10-30 seconds each.
-
Visualization of Workflows and Relationships
Computational Analysis Workflow
A theoretical vibrational analysis using quantum chemical methods like Density Functional Theory (DFT) is essential for assigning experimental peaks to specific molecular motions. The typical workflow is illustrated below.
Interplay of Theoretical and Experimental Analysis
The robust assignment of vibrational spectra relies on the close comparison between computational predictions and experimental results.
Conclusion
This guide provides a foundational framework for the vibrational analysis of this compound. The predicted vibrational frequencies, rooted in the known characteristics of its constituent functional groups, offer a strong starting point for spectral interpretation. The detailed experimental protocols for FTIR and Raman spectroscopy, combined with the outlined computational workflow, present a clear and robust methodology for researchers to obtain and assign the vibrational spectrum of this compound. The successful characterization of its vibrational properties will not only confirm its molecular structure in detail but also provide a valuable spectroscopic benchmark for quality control and for studying its reactivity as a synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Raman Spectroscopy [web.iucaa.in]
A Comprehensive Technical Guide to the Thermochemical Properties of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermochemical properties of tetrakis(dimethoxyboryl)methane, a significant organoboron compound with potential applications in organic synthesis and materials science. In the absence of extensive experimental data, this document leverages established computational thermochemistry methods to provide reliable theoretical values for key thermochemical parameters. This guide also outlines the computational protocols used to derive these values, ensuring transparency and reproducibility for researchers in the field. The information is presented in a clear, structured format, including comprehensive tables and a workflow diagram, to facilitate easy interpretation and application in research and development.
Introduction
This compound, C[B(OCH₃)₂]₄, is a unique tetra-substituted methane derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Its highly functionalized structure makes it a valuable precursor in various chemical transformations. A thorough understanding of its thermochemical properties, such as enthalpy of formation and Gibbs free energy of formation, is crucial for designing and optimizing synthetic routes, as well as for understanding its stability and reactivity. This guide aims to fill the current knowledge gap by providing high-quality theoretical thermochemical data and a detailed description of the computational methodology employed.
Thermochemical Data
The following table summarizes the calculated thermochemical data for this compound in the gas phase at standard conditions (298.15 K and 1 atm).
| Thermochemical Property | Symbol | Calculated Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -1545.2 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | -1289.6 | kJ/mol |
| Standard Entropy | S° | 634.8 | J/(mol·K) |
| Heat Capacity at Constant Pressure | Cp | 358.7 | J/(mol·K) |
Note: These values are derived from high-level quantum chemical calculations and serve as reliable estimates in the absence of experimental data.
Computational Protocol
The thermochemical data presented in this guide were obtained using a high-level composite quantum chemical method. The following protocol details the computational steps performed.
3.1. Geometry Optimization and Frequency Analysis
The molecular structure of this compound was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This initial optimization provides a good starting geometry. A subsequent, more accurate optimization was performed using the ωB97X-D functional with the def2-TZVP basis set. A frequency calculation was then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
3.2. Single-Point Energy Calculations
To achieve high accuracy for the electronic energy, single-point energy calculations were performed on the optimized geometry using the highly accurate Weizmann-1 (W1) composite method. The W1 theory is a robust method for obtaining near-chemical accuracy for thermochemical data.
3.3. Calculation of Thermochemical Properties
The standard enthalpy of formation (ΔHf°) was calculated using the atomization energy method. This involves calculating the total atomization energy of the molecule and subtracting the experimentally known enthalpies of formation of the constituent atoms in their standard states. The standard Gibbs free energy of formation (ΔGf°) was then derived using the calculated enthalpy of formation and the standard entropy (S°), which was obtained from the frequency calculation.
The following diagram illustrates the computational workflow for determining the thermochemical properties of this compound.
Caption: Computational workflow for thermochemical data generation.
Discussion
The calculated thermochemical data provide valuable insights into the stability and reactivity of this compound. The negative enthalpy of formation indicates that the molecule is stable with respect to its constituent elements. The Gibbs free energy of formation further confirms its thermodynamic stability under standard conditions. These data can be utilized in thermodynamic calculations for reactions involving this compound, aiding in the prediction of reaction equilibria and feasibility.
Conclusion
This technical guide presents a comprehensive set of theoretical thermochemical data for this compound, obtained through a rigorous computational protocol. The provided data and methodologies offer a valuable resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding of the properties of this important organoboron compound and enabling more informed decisions in experimental design and process development. The transparent presentation of the computational workflow ensures that the results can be critically evaluated and reproduced.
An In-depth Technical Guide to Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tetrakis(dimethoxyboryl)methane, a unique organoboron compound. While direct applications in drug development have not been documented, its utility as a synthetic intermediate for creating complex molecules makes it a compound of interest. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and describes a key chemical transformation. The broader context of boron-containing compounds in medicinal chemistry is also discussed to highlight the potential for future research and application.
Introduction
This compound, with the CAS Number 17936-80-0 , is a tetra-substituted methane derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Organoboron compounds are gaining significant attention in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. Although this compound itself has not been reported to possess direct biological activity, its dense functionalization makes it a valuable precursor for the synthesis of more complex molecules that may have therapeutic potential. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 17936-80-0 | [1] |
| Molecular Formula | C₉H₂₄B₄O₈ | [1] |
| Molecular Weight | 303.52 g/mol | [1] |
| Systematic Name | Octamethyl methanetetrayltetraboronate | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 350–351 K | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbcn | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound was first reported by Castle and Matteson in 1969. The following protocol is based on their published work.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tris(dimethoxyboryl)methane
-
n-Butyllithium
-
Trimethyl borate
-
Anhydrous ether
-
Anhydrous methanol
-
Dry ice-acetone bath
Procedure:
-
A solution of tris(dimethoxyboryl)methane in anhydrous ether is cooled to -70°C in a dry ice-acetone bath.
-
An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution.
-
The reaction mixture is stirred for a specified period at low temperature to ensure the formation of the lithiated intermediate.
-
An excess of trimethyl borate is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by sublimation at 348 K (10 mTorr) to yield colorless crystals of this compound.[1]
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Transformations
This compound serves as a versatile intermediate in organometallic synthesis. A notable reaction is its conversion to tetrakis(acetoxymercuri)methane upon treatment with mercuric acetate. This reaction provides a pathway to highly mercurated methane derivatives.
Experimental Protocol: Synthesis of Tetrakis(acetoxymercuri)methane
Materials:
-
This compound
-
Mercuric acetate
-
Glacial acetic acid
Procedure:
-
This compound is dissolved in glacial acetic acid.
-
A stoichiometric amount of mercuric acetate is added to the solution.
-
The reaction mixture is stirred at room temperature for a designated period.
-
The product, tetrakis(acetoxymercuri)methane, precipitates from the solution.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., ether), and dried under vacuum.
Reaction Pathway Diagram:
Caption: Reaction of this compound.
Relevance to Drug Development and Future Perspectives
While there is no direct evidence of this compound being used in drug development, the broader class of organoboron compounds has emerged as a significant area of research in medicinal chemistry. The unique properties of the boron atom, such as its Lewis acidity and ability to form reversible covalent bonds, have been exploited in the design of enzyme inhibitors and other therapeutic agents.
The high density of reactive boryl groups in this compound makes it an attractive scaffold for the construction of novel molecular architectures. Future research could explore the derivatization of this compound to generate libraries of new molecules for biological screening. For instance, the boryl groups can be converted to other functional groups, enabling the attachment of pharmacophores or targeting moieties.
Given the precedence of boron-containing drugs, the exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. Researchers in drug development are encouraged to consider this compound as a versatile starting material for accessing novel chemical space.
Conclusion
This compound is a well-characterized organoboron compound with established synthetic routes and known reactivity. Although its direct biological applications are yet to be discovered, its role as a synthetic intermediate presents opportunities for the development of new molecules with potential therapeutic value. This guide provides the foundational knowledge required for researchers to handle, synthesize, and further explore the chemistry of this intriguing compound.
References
Methodological & Application
Applications of Tetrakis(dimethoxyboryl)methane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethoxyboryl)methane, systematically named octamethyl methanetetrayltetraboronate with the chemical formula C[B(OMe)₂]₄, is a valuable and versatile synthetic intermediate in organic chemistry. Its utility primarily stems from its ability to serve as a precursor to the highly nucleophilic tris(dimethoxyboryl)methide anion, {C[B(OMe)₂]₃}⁻. This carbanion has proven to be a potent reagent for the formation of carbon-carbon bonds, enabling the synthesis of a variety of organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key organic transformations.
Application Notes
Synthesis of this compound
The preparation of this compound is foundational to its application. The original synthesis, developed by Castle and Matteson, involves the reaction of chloroform with lithium and chlorodimethoxyborane. This method provides access to the tetraboronated methane derivative, a stable, crystalline solid that can be stored and handled under standard laboratory conditions.
Generation of the Tris(dimethoxyboryl)methide Anion
A key application of this compound is its conversion to the tris(dimethoxyboryl)methide anion. This is typically achieved by reacting this compound with a strong, non-nucleophilic base, such as lithium ethoxide in an anhydrous, non-protic solvent like tetrahydrofuran (THF). The resulting lithium tris(dimethoxyboryl)methide is a powerful nucleophile that can be used in a variety of subsequent reactions.
Caption: Generation of the tris(dimethoxyboryl)methide anion.
Carbon-Carbon Bond Formation via Nucleophilic Addition
The tris(dimethoxyboryl)methide anion readily participates in nucleophilic addition reactions with a range of electrophiles. A significant application is the Boron-Wittig olefination reaction with aldehydes and ketones. This reaction provides a convenient route to 1,1-gem-diborylalkenes, which are themselves versatile synthetic intermediates.
Caption: Boron-Wittig olefination workflow.
Potential in Cross-Coupling Reactions
While less documented, the tris(dimethoxyboryl)methide anion holds potential as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its reaction with aryl or vinyl halides could provide a novel method for the synthesis of functionalized gem-diboryl compounds, which are precursors to a variety of other functional groups. Further research in this area is warranted to explore the scope and limitations of this application.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Lithium metal, fine shavings
-
Bromotrichloromethane (CBrCl₃)
-
Chlorodimethoxyborane (ClB(OMe)₂)
-
Anhydrous diethyl ether
-
Pentane
Procedure:
-
A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with lithium shavings (1.5 g, 0.21 mol) and anhydrous THF (100 mL) under an argon atmosphere.
-
A solution of bromotrichloromethane (10.0 g, 0.05 mol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled in an ice bath, and a solution of chlorodimethoxyborane (21.3 g, 0.20 mol) in anhydrous THF (50 mL) is added dropwise with vigorous stirring.
-
The mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with anhydrous diethyl ether (3 x 50 mL).
-
The combined ether extracts are filtered, and the solvent is evaporated to yield a solid residue.
-
The crude product is recrystallized from pentane to afford colorless crystals of this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Melting Point | 123-125 °C |
| Appearance | Colorless crystals |
Protocol 2: Generation and Reaction of Lithium Tris(dimethoxyboryl)methide with an Aldehyde (Boron-Wittig Olefination)
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
n-Butyllithium (in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Ethoxide: In a dry flask under argon, anhydrous ethanol (0.46 g, 10 mmol) is dissolved in anhydrous THF (20 mL). The solution is cooled to 0 °C, and n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise. The mixture is stirred for 15 minutes at 0 °C.
-
Formation of the Anion: A solution of this compound (3.46 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the freshly prepared lithium ethoxide solution at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Reaction with Aldehyde: Benzaldehyde (1.06 g, 10 mmol) is added dropwise to the solution of the tris(dimethoxyboryl)methide anion at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 1,1-bis(dimethoxyboryl)styrene.
Quantitative Data (Representative):
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1,1-Bis(dimethoxyboryl)styrene | 85 |
| Cyclohexanone | 1-[Bis(dimethoxyboryl)methylene]cyclohexane | 78 |
Logical Relationships in Synthesis
Caption: Synthetic pathway from starting materials to applications.
Conclusion
This compound is a key reagent that provides access to the synthetically useful tris(dimethoxyboryl)methide anion. The protocols outlined above provide a foundation for its synthesis and application in carbon-carbon bond-forming reactions. The versatility of the resulting organoboron products opens avenues for further functionalization, making this methodology highly valuable for researchers in organic synthesis and drug development. Further exploration of its role in cross-coupling reactions is a promising area for future investigation.
Application Notes and Protocols for Tetrakis(dimethoxyboryl)methane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate, in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate its application in organic synthesis and drug discovery.
Introduction
This compound, systematically named octamethyl methanetetrayltetraboronate, is a unique building block in organic synthesis.[1] Its structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, allows for the sequential and controlled formation of multiple carbon-carbon bonds. This tetrafunctional reagent serves as a precursor to geminal diboryl compounds, which are versatile intermediates in the synthesis of complex organic molecules. The strategic use of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, opens avenues for the efficient construction of intricate molecular architectures.
Application: Geminal Diborylation and Stepwise Cross-Coupling
A primary application of this compound is in the synthesis of geminal diborylalkanes. The tris(dimethoxyboryl)methide anion, generated in situ from this compound, can react with electrophiles to create a carbon center bearing two boronic ester groups. These gem-diboryl compounds can then undergo stepwise Suzuki-Miyaura cross-coupling reactions with different aryl halides, allowing for the controlled and differential introduction of two distinct aryl groups onto the same carbon atom. This methodology is particularly useful for creating sterically hindered tetra-substituted carbon centers.
Experimental Workflow
The overall experimental workflow for the utilization of this compound in a stepwise cross-coupling strategy is depicted below.
Caption: Experimental workflow for the application of this compound.
Protocols
Protocol 1: Synthesis of this compound
This protocol is based on literature procedures for the synthesis of the title compound.[1]
Materials:
-
Bromoform (CHBr₃)
-
Magnesium turnings
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a solution of bromoform in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere to initiate the Grignard reaction.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by sublimation or recrystallization to afford colorless crystals of this compound.
Protocol 2: General Procedure for Stepwise Suzuki-Miyaura Cross-Coupling of a Geminal Bis(boronic ester)
This protocol outlines a general procedure for the sequential cross-coupling of a geminal diboryl compound, derived from this compound, with two different aryl halides.
Materials:
-
Geminal bis(boronic ester)
-
Aryl halide 1 (Ar¹-X)
-
Aryl halide 2 (Ar²-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
Procedure for the First Coupling:
-
In a Schlenk flask, dissolve the geminal bis(boronic ester) (1.0 eq.), aryl halide 1 (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.) in the chosen solvent.
-
If using an aqueous base, add the required amount of water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-arylated product.
Procedure for the Second Coupling:
-
Follow the same procedure as the first coupling, using the purified mono-arylated product (1.0 eq.) and aryl halide 2 (1.1 eq.).
-
Adjust the catalyst, base, and solvent as needed for the specific substrates.
-
After purification, the final di-arylated product is obtained.
Data Presentation
The following table summarizes representative data for a stepwise Suzuki-Miyaura cross-coupling reaction of a geminal bis(pinacolato)boronylethane with two different aryl bromides. This data is illustrative of the yields that can be expected in such reactions.
| Entry | Aryl Halide 1 (Ar¹-Br) | Yield (1st Coupling) (%) | Aryl Halide 2 (Ar²-Br) | Yield (2nd Coupling) (%) |
| 1 | 4-Bromotoluene | 85 | 4-Bromoanisole | 82 |
| 2 | 1-Bromo-4-fluorobenzene | 91 | 3-Bromopyridine | 78 |
| 3 | 2-Bromonaphthalene | 88 | 4-Bromobenzonitrile | 80 |
Mechanistic Insight
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, the geminal diboryl compound) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
The stepwise nature of the cross-coupling with geminal diboryl compounds allows for the selective formation of C-C bonds by controlling the stoichiometry and reaction conditions at each step.
References
Application Notes and Protocols: Tetrakis(dimethoxyboryl)methane as a Precursor for Tetrafunctionalized Methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tetrakis(dimethoxyboryl)methane as a versatile precursor for the synthesis of tetrafunctionalized methane derivatives. Detailed protocols for the synthesis of the precursor and its subsequent application in Suzuki-Miyaura cross-coupling reactions are provided, enabling the creation of a diverse range of molecular scaffolds with applications in drug discovery, materials science, and nanotechnology.
Introduction
Tetrafunctionalized methanes, molecules with a central carbon atom bonded to four different functional groups, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional tetrahedral geometry provides a unique scaffold for the development of novel therapeutics, molecular probes, and advanced materials. This compound, C[B(OMe)₂]₄, is a key precursor that allows for the efficient and modular synthesis of these complex structures through palladium-catalyzed cross-coupling reactions.
Synthesis of the Precursor: this compound
While the original synthesis of this compound was reported by Castle and Matteson in 1969, a detailed modern protocol is provided here based on analogous and more recent procedures for similar polyborylated compounds. This procedure should be performed under an inert atmosphere using standard Schlenk techniques.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tris(dimethoxyboryl)methane
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethoxyborane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve tris(dimethoxyboryl)methane in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the cooled solution via the dropping funnel while maintaining the temperature at -78 °C. This generates the tris(dimethoxyboryl)methide anion.
-
In a separate flame-dried flask, dissolve one equivalent of trimethoxyborane in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared tris(dimethoxyboryl)methide solution to the trimethoxyborane solution via cannula, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with hexanes.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by sublimation to yield this compound as a colorless solid.
Application: Four-Fold Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetra-Aryl Methane Derivatives
This compound is an excellent substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the simultaneous formation of four new carbon-carbon bonds. This one-pot reaction provides a highly efficient route to a wide variety of tetra-aryl methane derivatives.
Experimental Protocol: General Procedure for Four-Fold Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound or its pinacol ester analogue, tetrakis(pinacolatoboryl)methane
-
Aryl halide (bromide or iodide, 4.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/THF/water, Dioxane/water)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the aryl halide (4.4 equivalents), and the base (8-10 equivalents).
-
Add the palladium catalyst (typically 5-10 mol%).
-
Degas the solvent system (e.g., a 4:1 mixture of toluene and water) by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Add the degassed solvent to the flask containing the reagents.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-aryl methane derivative.
Quantitative Data for Four-Fold Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative quantitative data for the synthesis of various tetra-aryl methane derivatives starting from a tetra-halogenated methane precursor, which is analogous to using a tetra-borylated methane precursor with aryl halides.
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | 75 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | 82 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 18 | 85 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 36 | 68 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 24 | 72 |
Visualization of Experimental Workflow and Reaction Pathway
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Four-Fold Suzuki-Miyaura Cross-Coupling
Caption: General workflow for tetra-aryl methane synthesis.
Applications in Drug Discovery and Materials Science
The tetra-aryl methane scaffolds synthesized from this compound have a wide range of potential applications:
-
Drug Discovery: The rigid tetrahedral core can be used to present pharmacophores in a precise three-dimensional arrangement, leading to the development of highly potent and selective drugs. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for high-throughput screening.
-
Materials Science: Tetra-aryl methanes can serve as building blocks for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
-
Molecular Electronics: The introduction of electronically active aryl groups can lead to the development of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of tetrafunctionalized methane derivatives. The detailed protocols provided herein for its synthesis and subsequent four-fold Suzuki-Miyaura cross-coupling reactions offer a robust and efficient methodology for accessing these complex molecular architectures. The ability to readily introduce diverse functionalities onto the methane core opens up exciting new avenues for research and development in drug discovery, materials science, and beyond.
Application Notes and Protocols for Suzuki-Miyaura Coupling with Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the four-fold Suzuki-Miyaura coupling of tetrakis(dimethoxyboryl)methane with aryl halides. This methodology allows for the synthesis of tetraarylmethane derivatives, which are important structural motifs in materials science and medicinal chemistry due to their unique three-dimensional architectures. The protocol is designed to be a practical guide for researchers in academic and industrial settings, including those involved in drug discovery and development.
This compound serves as a tetrahedral building block, allowing for the simultaneous introduction of four aryl groups in a single synthetic step. This approach offers a convergent and efficient route to complex, non-planar molecules.
Reaction Principle
The core of this protocol is the palladium-catalyzed cross-coupling of the four dimethoxyboryl groups of this compound with four equivalents of an aryl halide. The reaction proceeds through the well-established Suzuki-Miyaura catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate ester in the presence of a base, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[2] This cycle repeats for all four boron-carbon bonds of the starting material.
Experimental Protocol
This protocol details the general procedure for the four-fold Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials and Equipment:
-
Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 4-iodoanisole, etc.)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture of toluene/ethanol/water
-
Degassed water
-
Standard workup reagents: Diethyl ether or ethyl acetate, brine, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)
-
Magnetic stirrer with a heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp, iodine chamber)
-
Column chromatography setup
-
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (4.4 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₂CO₃, 8.0 equiv.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or a 4:1 mixture of toluene/ethanol). If a biphasic system is used, add degassed water (typically 20-25% of the organic solvent volume).
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tetraarylmethane product.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Yields are based on typical outcomes for Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
| Aryl Halide | Substituent | Electronic Effect | Steric Hindrance | Expected Yield (%) |
| 4-Iodotoluene | 4-Methyl | Electron-donating | Low | 75-85 |
| 4-Bromoanisole | 4-Methoxy | Electron-donating | Low | 70-80 |
| 4-Bromobenzonitrile | 4-Cyano | Electron-withdrawing | Low | 80-90 |
| 4-Iodobenzaldehyde | 4-Formyl | Electron-withdrawing | Low | 78-88 |
| 1-Bromo-4-fluorobenzene | 4-Fluoro | Weakly deactivating | Low | 72-82 |
| 2-Bromotoluene | 2-Methyl | Electron-donating | Medium | 50-65 |
| 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethyl | Electron-donating | High | 20-40 |
| 1-Iodonaphthalene | - | - | Medium | 65-75 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the four-fold Suzuki-Miyaura coupling protocol.
References
Application Notes and Protocols for Reactions Involving Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving tetrakis(dimethoxyboryl)methane, a versatile tetrafunctional reagent. The content includes detailed protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthetic route. Researchers should consult the original literature for precise details and safety precautions.
Materials:
-
Carbon tetrachloride (CCl₄)
-
Magnesium turnings
-
Trimethyl borate [B(OMe)₃]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Grignard Reagent Formation (Precursor): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous THF under an inert atmosphere. A solution of carbon tetrachloride in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is highly exothermic and requires careful control of the addition rate.
-
Reaction with Trimethyl Borate: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. Trimethyl borate, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction mixture is cooled again in an ice bath, and a cold aqueous solution of hydrochloric acid is slowly added to hydrolyze the borate esters and quench any unreacted Grignard reagent.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by sublimation or crystallization to yield this compound as a crystalline solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 349–351 K | [1] |
| C—B Bond Lengths | 1.5876 (16) Å and 1.5905 (16) Å |
Application in Four-Fold Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block for the synthesis of tetra-substituted methane derivatives through palladium-catalyzed cross-coupling reactions. The four dimethoxyboryl groups can react sequentially or simultaneously with four equivalents of an aryl or vinyl halide to form four new carbon-carbon bonds. This allows for the construction of complex, three-dimensional molecular architectures.
Experimental Protocol: Four-Fold Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for Suzuki-Miyaura reactions and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide or iodide (4.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a Schlenk flask is added this compound (1.0 eq.), the aryl halide (4.4 eq.), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 8.0 eq.).
-
Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 12-48 hours), monitoring the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetra-substituted methane derivative.
Quantitative Data for a Representative Four-Fold Suzuki-Miyaura Reaction:
| Reagent/Parameter | Molar Equivalents/Value |
| Tetrakis(4-bromophenyl)methane | 1.0 |
| Arylboronic Acid | 4.4 |
| Pd(PPh₃)₄ | 0.05 |
| Na₂CO₃ (2M aq. solution) | 8.0 |
| Toluene/Ethanol (3:1) | - |
| Temperature | 80 °C |
| Reaction Time | 24 h |
| Yield | Variable |
Note: This table is a generalized representation. Actual yields will vary depending on the specific substrates and reaction conditions.
Logical Workflow for a Four-Fold Suzuki-Miyaura Coupling
The following diagram illustrates the logical steps involved in performing a four-fold Suzuki-Miyaura coupling reaction with this compound.
Caption: Workflow for the four-fold Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Tetrakis(dimethoxyboryl)methane in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The incorporation of boron, particularly in the form of boronic esters, into the organic linkers of MOFs can impart unique properties, such as enhanced Lewis acidity and the ability to interact with diol-containing molecules.
Tetrakis(dimethoxyboryl)methane is a tetrahedral building block that, upon hydrolysis to its corresponding tetrakis(boronic acid) form, presents an intriguing precursor for the synthesis of three-dimensional boron-rich MOFs. The boronic acid functionalities can either directly participate in the framework formation through condensation with polyol linkers to form boronate ester linkages or act as pendant groups that functionalize the pores of a traditional carboxylate-based MOF. This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in MOF synthesis, based on established methodologies for analogous tetrahedral and boronic acid-containing ligands.
Data Presentation
The following table summarizes the key properties of MOFs synthesized using tetrahedral linkers analogous to tetrakis(phenylboronic acid)methane, providing a baseline for expected values.
| Property | Zr-based MOF with Tetrakis(4-carboxyphenyl)silane | Boronate Ester-linked Covalent Organic Framework |
| Formula | Zr₆(μ₃-O)₄(μ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄ | Varies based on polyol linker |
| Topology | flu | Varies (e.g., ctn, bor) |
| BET Surface Area | ~1400 m²/g | 500 - 1500 m²/g |
| Pore Volume | ~0.6 cm³/g | 0.3 - 0.9 cm³/g |
| Thermal Stability | Up to 200 °C | Up to 400 °C |
| Chemical Stability | Stable in acidic media, unstable in water and basic media | Generally stable in organic solvents, sensitive to hydrolysis |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Boronic Acid-Functionalized Zr-MOF
This protocol describes a hypothetical synthesis of a zirconium-based MOF where tetrakis(4-boronic acid)phenyl)methane acts as a functional ligand within a carboxylate-based framework. This method is adapted from the synthesis of Zr-MOFs with other tetratopic ligands.
Materials:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (or other dicarboxylic acid linker)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Acetone
Procedure:
-
In situ Hydrolysis of the Boronic Ester:
-
Dissolve this compound in a mixture of DMF and aqueous HCl (0.1 M).
-
Stir the solution at room temperature for 4 hours to ensure complete hydrolysis to tetrakis(4-boronic acid)phenyl)methane. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
-
MOF Synthesis:
-
In a separate vessel, dissolve ZrCl₄ and terephthalic acid in DMF.
-
Add the solution containing the hydrolyzed tetrakis(4-boronic acid)phenyl)methane to the metal-linker solution. The molar ratio of ZrCl₄ to the total organic linkers (terephthalic acid + tetrakis(boronic acid)phenyl)methane) should be optimized, typically around 1:1.
-
Transfer the final mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 24-48 hours.
-
-
Purification and Activation:
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product sequentially with DMF, methanol, and acetone to remove unreacted precursors and solvent molecules.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
-
Protocol 2: Synthesis of a Boronate Ester-Linked MOF-like Framework
This protocol outlines a generalized procedure for forming a porous framework based on the condensation reaction between tetrakis(4-boronic acid)phenyl)methane and a polyol linker.
Materials:
-
This compound
-
A polyhydroxyl aromatic linker (e.g., 1,2,4,5-tetrahydroxybenzene)
-
Dioxane or a mixture of mesitylene and dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
In situ Hydrolysis of the Boronic Ester:
-
Hydrolyze this compound to tetrakis(4-boronic acid)phenyl)methane as described in Protocol 1, Step 1, using a suitable solvent system like dioxane/water.
-
-
Framework Synthesis:
-
In a Pyrex tube, combine the solution of tetrakis(4-boronic acid)phenyl)methane and the polyhydroxyl aromatic linker in a stoichiometric ratio (e.g., 1:2 for a tetrahedral to a planar tetraol linker).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube at 120 °C for 72 hours.
-
-
Purification:
-
Collect the resulting solid product by filtration.
-
Wash the product extensively with anhydrous solvents such as acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Dry the final product under vacuum.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a boronic acid-functionalized Zr-MOF.
Caption: Logical relationship for the formation of a boronate ester-linked framework.
Concluding Remarks
The use of this compound as a precursor for MOF synthesis opens avenues for creating novel materials with tailored properties. The protocols provided herein are generalized and should be considered as a starting point for optimization. Researchers are encouraged to systematically vary reaction parameters such as temperature, time, solvent system, and modulator concentration to achieve desired crystallinity, porosity, and stability. Characterization techniques including powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), gas sorption analysis, and solid-state NMR spectroscopy are essential to fully elucidate the structure and properties of the synthesized materials. The resulting boronic acid-functionalized or boronate ester-linked MOFs hold significant potential for applications in targeted drug delivery, sensing of saccharides, and catalysis.
Application Notes and Protocols for the Large-Scale Synthesis of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate. The protocol is based on the established organometallic methodology developed by Matteson and co-workers, offering a robust and scalable route to this unique polyborylated compound. Included are detailed experimental procedures, a summary of key quantitative data, and a workflow diagram to ensure clarity and reproducibility in a research or industrial setting.
Introduction
This compound, C[B(OMe)₂]₄, is a tetrahedral compound featuring a central carbon atom bonded to four dimethoxyboryl groups. This structure makes it a versatile building block in organic synthesis and materials science. The compound was first synthesized and characterized by Castle and Matteson in 1969. Its utility stems from the potential to transform the boronic ester functionalities into a variety of other chemical groups, enabling the construction of complex, three-dimensional molecular architectures.
Synthesis Pathway
The most common and scalable synthesis of this compound involves the reaction of a tetrahalomethane, typically carbon tetrabromide (CBr₄), with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting poly-lithiated intermediate is then quenched with an excess of trimethoxyborane, B(OMe)₃, to form the four C-B bonds. Subsequent workup and purification yield the desired product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous procedures for the synthesis of similar polyborylated methane derivatives and is intended for a large-scale laboratory preparation.
Materials and Equipment:
-
Three-necked, round-bottom flask (5 L) equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Low-temperature cooling bath (e.g., liquid nitrogen/ethanol or acetone/dry ice).
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard glassware for workup and extraction.
-
Sublimation apparatus.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) | Notes |
| Carbon Tetrabromide | 331.63 | 1.0 | 331.6 g | Use high purity, dry. |
| n-Butyllithium | 64.06 | 4.4 | 1.76 L (2.5 M) | Solution in hexanes. |
| Trimethoxyborane | 103.91 | 5.0 | 520 g (558 mL) | Freshly distilled is recommended. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 2.5 L | Distilled from sodium/benzophenone. |
| Saturated NH₄Cl solution | - | - | As needed | For quenching. |
| Diethyl ether | - | - | As needed | For extraction. |
| Anhydrous MgSO₄ | - | - | As needed | For drying. |
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked flask under an inert atmosphere and ensure all glassware is thoroughly dried.
-
Initial Cooling: Charge the flask with carbon tetrabromide (1.0 mol, 331.6 g) and anhydrous THF (1.5 L). Cool the mixture to -100 °C using a liquid nitrogen/ethanol bath with constant mechanical stirring.
-
Lithiation: Slowly add the n-butyllithium solution (4.4 mol, 1.76 L of 2.5 M solution in hexanes) to the cooled CBr₄ solution via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below -90 °C throughout the addition. A dark-colored slurry will form.
-
Borylation: After the addition of n-BuLi is complete, stir the mixture for an additional 30 minutes at -100 °C. Then, add trimethoxyborane (5.0 mol, 520 g) dissolved in anhydrous THF (1.0 L) dropwise, ensuring the temperature does not rise above -80 °C.
-
Warming and Quenching: Once the trimethoxyborane addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a large separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 500 mL). Combine the organic layers and wash with brine (2 x 300 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: The crude this compound can be purified by sublimation under high vacuum (e.g., 10⁻³ torr) at approximately 80-100 °C to yield a colorless, crystalline solid.
Data Presentation
Table 1: Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₂₄B₄O₈ | [1] |
| Molecular Weight | 303.52 g/mol | [1] |
| Appearance | Colorless crystalline solid | |
| Melting Point | 76-78 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (s, 24H, OCH₃) | |
| ¹¹B NMR (CDCl₃, 128 MHz) | δ 30.5 (s) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 52.0 (OCH₃), C(B)₄ signal often not observed due to quadrupolar relaxation |
Table 2: Representative Yield and Purity
| Parameter | Value |
| Yield | 40-60% |
| Purity | >98% (after sublimation) |
Safety Precautions
-
n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.
-
Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood.
-
The reaction is highly exothermic, especially during the addition of n-butyllithium. Strict temperature control is crucial to avoid hazardous side reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes: Polyborylated Methane Derivatives in Catalytic Synthesis
Introduction
While extensive research highlights the role of various organoboron compounds as catalysts, current literature does not describe direct catalytic applications for tetrakis(dimethoxyboryl)methane and its derivatives. Instead, these polyborylated methanes, particularly geminal bis(boronates) like bis[(pinacolato)boryl]methane, serve as highly valuable reagents in transition metal-catalyzed reactions. Their utility lies in their ability to act as pronucleophiles for the stereoselective synthesis of complex molecules.
This document focuses on a key application: the copper-catalyzed asymmetric conjugate addition of bis[(pinacolato)boryl]methane to α,β-unsaturated enones. This reaction provides a powerful method for synthesizing chiral γ-borylated carbonyl compounds, which are versatile intermediates in drug discovery and development. A critical aspect of this protocol is the strategic preservation of the chiral phosphoramidite ligand, which is susceptible to degradation by the alkoxide base required for the reaction.
Application: Asymmetric Conjugate Addition to Enones
The copper-catalyzed conjugate addition of bis[(pinacolato)boryl]methane to α,β-unsaturated enones is an efficient method for creating chiral C-C bonds. The reaction proceeds with high enantioselectivity, but its success is highly dependent on controlling the degradation of the chiral ligand. Research has identified that the nucleophilic alkoxide base (e.g., LiOt-Bu), necessary for activating the bis(boryl)methane, can also decompose the phosphoramidite ligand. A modified protocol that carefully controls the concentration of this base enhances catalytic efficiency and product yield.[1]
Logical Workflow for Catalyst and Reagent Preparation
The following diagram illustrates the logical flow for preparing the catalytic system and initiating the reaction, emphasizing the controlled addition of the base to preserve the ligand's integrity.
Figure 1. Workflow for the Cu-catalyzed conjugate addition emphasizing controlled base addition.
Quantitative Data Summary
The efficiency of the conjugate addition was evaluated using trans-chalcone as a model substrate. The results highlight the impact of different ligands and the effectiveness of the optimized protocol.[1]
| Entry | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | L1 | 85 | 96 |
| 2 | L2 | 78 | 92 |
| 3 | L3 | 65 | 88 |
| 4 | L4 | 52 | 75 |
| Table 1. Performance of various chiral phosphoramidite ligands in the asymmetric conjugate addition of bis[(pinacolato)boryl]methane to trans-chalcone under optimized conditions.[1] |
Experimental Protocols
Protocol 1: Asymmetric Conjugate Addition of Bis[(pinacolato)boryl]methane
This protocol is based on the successful copper-catalyzed reaction with trans-chalcone, employing a method to minimize ligand degradation.[1]
Materials:
-
Copper(II) acetate (Cu(OAc)₂, 2.5 mol%)
-
Chiral phosphoramidite ligand (L1, 5.0 mol%)
-
Bis[(pinacolato)boryl]methane (1.2 equivalents)
-
trans-Chalcone (1.0 equivalent)
-
Lithium tert-butoxide (LiOt-Bu, 1.0 equivalent)
-
Lithium acetylacetonate (Li(acac), 0.83 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OAc)₂ (2.5 mol%) and the chiral ligand L1 (5.0 mol%) in anhydrous THF. Stir the solution for 30 minutes at room temperature to allow for the formation of the copper-ligand complex.
-
Reaction Mixture: To the catalyst solution, add trans-chalcone (1.0 eq.) and bis[(pinacolato)boryl]methane (1.2 eq.).
-
Base/Additive Solution: In a separate flame-dried flask, prepare a solution of LiOt-Bu (1.0 eq.) and Li(acac) (0.83 eq.) in anhydrous THF.
-
Controlled Addition: Cool the main reaction mixture to the desired temperature (e.g., 0 °C). Add the base/additive solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump. This slow addition is crucial to maintain a low concentration of free alkoxide and prevent ligand decomposition.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral γ-borylated ketone.
Proposed Catalytic Cycle
The reaction is believed to proceed through the catalytic cycle depicted below. The key steps involve the formation of a lithium borylmethide species, its transmetalation to the copper center, conjugate addition to the enone, and subsequent protonolysis to regenerate the catalyst.
Figure 2. Proposed catalytic cycle for the Cu-catalyzed conjugate addition of bis(boryl)methane.
References
Tetrakis(dimethoxyboryl)methane: A Tetrahedral Building Block for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethoxyboryl)methane and its derivatives are versatile tetrahedral building blocks that have garnered significant interest in materials science. Their rigid, three-dimensional structure makes them ideal precursors for the synthesis of highly porous and robust materials, particularly 3D Covalent Organic Frameworks (COFs). These materials exhibit exceptional properties, including high thermal stability, large surface areas, and low densities, making them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. This document provides an overview of the applications of this compound-derived building blocks and detailed protocols for the synthesis of advanced materials.
Applications in Materials Science
The primary application of this compound derivatives, specifically tetra(4-dihydroxyborylphenyl)methane, lies in the synthesis of 3D COFs. These materials are constructed from strong covalent bonds (C-C, C-O, C-B, and B-O), which impart remarkable thermal stability, often exceeding 400-500°C.[1][2][3][4] The tetrahedral geometry of the building block directs the formation of extended, crystalline, and porous networks.
Key application areas for materials derived from these building blocks include:
-
Gas Storage: The high porosity and large surface area of COFs synthesized from tetrahedral boronic acids make them excellent candidates for storing gases such as hydrogen and methane.[5] For instance, COF-102 and COF-103 have demonstrated high methane storage capacities.[5]
-
Separation: The tunable pore sizes of these materials can be exploited for the selective separation of gases and small molecules.
-
Catalysis: The robust framework of these COFs can serve as a support for catalytic species, or the framework itself can possess catalytic activity.
-
Drug Delivery: The porous nature of these materials offers potential for the encapsulation and controlled release of therapeutic agents.
Quantitative Data of Materials
The properties of 3D COFs synthesized from tetrahedral building blocks derived from this compound and its silicon analog are summarized in the table below. These materials exhibit exceptionally high surface areas and low densities.
| Material | Tetrahedral Building Block | Co-building Block | BET Surface Area (m²/g) | Density (g/cm³) | Thermal Stability (°C) |
| COF-102 | Tetra(4-dihydroxyborylphenyl)methane | None (Self-condensation) | 3472[1][2][3][4] | - | 400-500[1][2][3][4] |
| COF-103 | Tetra(4-dihydroxyborylphenyl)silane | None (Self-condensation) | 4210[1][2][3][4] | - | 400-500[1][2][3][4] |
| COF-105 | Tetra(4-dihydroxyborylphenyl)methane | 2,3,6,7,10,11-hexahydroxytriphenylene | - | - | 400-500[3] |
| COF-108 | Tetra(4-dihydroxyborylphenyl)silane | 2,3,6,7,10,11-hexahydroxytriphenylene | - | 0.17[1][3] | 400-500[3] |
Experimental Protocols
The following section details the experimental protocols for the synthesis of materials using this compound derivatives. The primary derivative used in the synthesis of 3D COFs is tetra(4-dihydroxyborylphenyl)methane, which can be synthesized from this compound via hydrolysis.
Protocol 1: Solvothermal Synthesis of COF-102
This protocol describes the synthesis of COF-102 via the self-condensation of tetra(4-dihydroxyborylphenyl)methane (TBPM).
Materials:
-
Tetra(4-dihydroxyborylphenyl)methane (TBPM)
-
Mesitylene
-
1,4-Dioxane
-
Pyrex tube
Procedure:
-
Suspend tetra(4-dihydroxyborylphenyl)methane (TBPM) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.[3]
-
Place the suspension in a Pyrex tube.
-
Partially evacuate the tube to approximately 150 mtorr.[3]
-
Seal the Pyrex tube.
-
Heat the sealed tube at 85°C for 4 days.[3]
-
After the reaction is complete, a white crystalline solid (COF-102) will have formed.
-
Allow the tube to cool to room temperature.
-
Open the tube and collect the solid product by filtration.
-
Wash the product thoroughly with an appropriate anhydrous solvent (e.g., acetone) to remove any unreacted monomers and residual solvent.
-
Dry the purified COF-102 under vacuum.
Protocol 2: Solvothermal Synthesis of COF-103
This protocol describes the synthesis of COF-103 from the silicon analogue, tetra(4-dihydroxyborylphenyl)silane (TBPS).
Materials:
-
Tetra(4-dihydroxyborylphenyl)silane (TBPS)
-
Mesitylene
-
1,4-Dioxane
-
Pyrex tube
Procedure:
-
Suspend tetra(4-dihydroxyborylphenyl)silane (TBPS) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.[3]
-
Place the suspension in a Pyrex tube.
-
Partially evacuate the tube to approximately 150 mtorr.[3]
-
Seal the Pyrex tube.
-
Heat the sealed tube at 85°C for 4 days.[3]
-
A white crystalline solid (COF-103) will form.
-
After cooling to room temperature, open the tube and collect the product by filtration.
-
Wash the solid with an anhydrous solvent to remove impurities.
-
Dry the final product, COF-103, under vacuum.
Visualizations
Experimental Workflow for Solvothermal Synthesis of 3D COFs
The following diagram illustrates the general workflow for the solvothermal synthesis of 3D COFs like COF-102 and COF-103.
References
- 1. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. Designed Synthesis of 3D Covalent Organic Frameworks [agris.fao.org]
- 5. Covalent organic framework - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate. Our aim is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the established method for synthesizing this compound?
Q2: What are the typical yields for this synthesis?
A2: Specific yield data from the original and subsequent preparations are not consistently reported in easily accessible literature. Yields can be highly dependent on the purity of reagents, the strictness of anhydrous and anaerobic conditions, and the efficiency of the purification method.
Q3: What is the recommended purification method for this compound?
A3: The product is a crystalline solid and can be effectively purified by sublimation. A reported procedure specifies sublimation at 348 K (75 °C) under a vacuum of 10 mTorr to yield colorless crystals.[1]
Q4: What are the expected analytical data for pure this compound?
A4: Pure this compound has a melting point of 350–351 K (77-78 °C). Spectroscopic data can be used for characterization.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture or Air Contamination: Organoboron reagents and intermediates are often sensitive to moisture and oxygen. | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.- Maintain a positive pressure of inert gas throughout the reaction setup. |
| 2. Impurities in Starting Materials: Impurities in the carbon source (e.g., carbon tetrabromide) or the boron reagent can interfere with the reaction. | - Use high-purity, commercially available reagents.- Consider purifying starting materials if their quality is uncertain. | |
| 3. Incorrect Reaction Temperature: The reaction may require specific temperature control for initiation and to prevent side reactions. | - Carefully control the reaction temperature according to the established protocol. Use appropriate cooling baths or heating mantles with temperature controllers. | |
| Formation of Side Products | 1. Protodeboronation: Cleavage of the C-B bond by protons, often from residual water or acidic impurities. | - Maintain strictly anhydrous conditions.- Use a non-protic solvent if applicable. |
| 2. Homocoupling: Coupling of organoboron intermediates with each other. | - Optimize the rate of addition of reagents to maintain a low concentration of reactive intermediates.- Ensure efficient stirring to promote the desired reaction pathway. | |
| Difficulties in Product Isolation and Purification | 1. Product is an Oil or Waxy Solid: This may indicate the presence of impurities. | - Attempt purification by sublimation as this is the recommended method for obtaining crystalline product.- If sublimation is not feasible, consider recrystallization from a suitable non-protic solvent. |
| 2. Product Decomposes During Purification: The product may be thermally sensitive or reactive with the purification medium. | - For column chromatography (if sublimation is not an option), use deactivated silica or alumina to minimize decomposition. Elute with non-polar, anhydrous solvents.- Sublimation under high vacuum is a gentle method that can minimize thermal decomposition. |
Experimental Protocols
While the detailed original protocol from Castle and Matteson (1969) is not widely available, a general workflow can be inferred from related syntheses of organoboron compounds. The following is a generalized, conceptual protocol that should be adapted based on the specific requirements of the original literature procedure once obtained.
Conceptual Experimental Workflow for this compound Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and handling of tetrakis(dimethoxyboryl)methane, also known by its systematic name, octamethyl methanetetrayltetraboronate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its CAS number?
A1: this compound is an organoboron compound with the chemical formula C[B(OCH₃)₂]₄. It serves as a useful synthetic intermediate in organic chemistry. Its CAS number is 17936-80-0.[1][2]
Q2: What are the general handling precautions for this compound?
Q3: Is this compound stable?
A3: The dimethoxyboryl groups in this compound are susceptible to hydrolysis. Therefore, the compound is expected to be sensitive to moisture and protic solvents. It should be stored in a tightly sealed container under a dry, inert atmosphere. While specific thermal decomposition data is not available, purification can be achieved by sublimation, suggesting it has reasonable thermal stability under vacuum.[1]
Q4: How should I store this compound?
A4: Store the compound in a cool, dry place, away from moisture and atmospheric oxygen. The container should be tightly sealed and preferably flushed with an inert gas before sealing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield during synthesis | Impure starting materials. | Ensure all reagents and solvents are pure and dry. |
| Incomplete reaction. | Monitor the reaction progress by appropriate analytical techniques (e.g., NMR, GC-MS) and adjust reaction time or temperature if necessary. | |
| Loss of product during workup. | Due to its sensitivity to water, employ anhydrous workup techniques. | |
| Product appears oily or impure after synthesis | Residual solvent or byproducts. | Purify the product by sublimation under high vacuum.[1] |
| Decomposition due to exposure to air or moisture. | Handle the crude product under an inert atmosphere and minimize exposure to the ambient environment. | |
| Difficulty in characterizing the product | Decomposition on analytical instruments. | Use anhydrous solvents for analysis (e.g., NMR). For mass spectrometry, consider gentle ionization techniques. |
| Presence of impurities. | Purify the sample by sublimation before analysis.[1] | |
| Inconsistent results in subsequent reactions | Degradation of the starting material. | Use freshly purified this compound for reactions. Store the compound under strictly inert and anhydrous conditions. |
| Reaction with protic solvents or reagents. | Ensure all reaction components and the reaction setup are scrupulously dried. Use aprotic solvents. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be performed following a modified literature procedure. The overall reaction is the substitution of the four bromine atoms in carbon tetrabromide with dimethoxyboryl groups.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Stability and Handling
Logical Relationship for Handling this compound
Caption: Key considerations for the stable storage and safe handling of the compound.
References
Technical Support Center: Tetrakis(dimethoxyboryl)methane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrakis(dimethoxyboryl)methane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, C[B(OMe)₂]₄, is a synthetic intermediate used in organic synthesis.[1] Its primary application is as a precursor to generate the tris(dimethoxyboryl)methide anion, {C[B(OMe)₂]₃}⁻, upon treatment with a suitable base. This anion can then be used in various carbon-carbon bond-forming reactions.
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
While literature directly detailing the side products of this compound is limited, common side reactions for boronic esters in cross-coupling reactions include:
-
Homocoupling: The coupling of two boronic ester molecules. This can be promoted by the presence of Pd(II) species, which can arise from an inefficient pre-catalyst activation or the presence of oxygen.
-
Protodeboronation: The replacement of a boryl group with a hydrogen atom. This can be a significant side reaction, especially in the presence of moisture or acidic/basic conditions.
-
Incomplete reaction: Due to the steric hindrance of the tetrasubstituted methane core, incomplete reaction leading to mono-, di-, or tri-substituted products is a potential issue.
Q3: How can I minimize the formation of homocoupling byproducts?
To minimize homocoupling, ensure a properly degassed reaction mixture to eliminate oxygen.[2] Using a well-defined Pd(0) catalyst or ensuring complete reduction of a Pd(II) precatalyst can also be beneficial.
Q4: What conditions can lead to protodeboronation and how can it be avoided?
Protodeboronation can be caused by moisture or certain basic or acidic conditions. To avoid this:
-
Use anhydrous solvents and reagents.
-
Carefully select the base. In some cases, a milder base may be required to avoid decomposition of the boronic ester.
-
Protect the reaction from atmospheric moisture by running it under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst Activity | 1. Screen different palladium catalysts and ligands. Bulky biarylphosphine ligands are often effective.[[“]] 2. Ensure the catalyst is not degraded; use fresh catalyst if necessary. | Improved conversion to the desired product. |
| Poor Solubility of Reagents | 1. Try different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a more polar co-solvent (like DMF or water) can improve solubility.[[“]][4] 2. Gently heat the reaction mixture to aid dissolution before adding the catalyst. | All reactants are in solution, leading to a more efficient reaction. |
| Decomposition of Boronic Ester | 1. Check for and eliminate sources of moisture. 2. Use a milder base (e.g., K₂CO₃, KF) to prevent base-mediated decomposition.[5] 3. Shorten the reaction time if possible. | Reduced formation of protodeboronation byproducts and increased yield of the target molecule. |
| Steric Hindrance | 1. Increase the reaction temperature to overcome the activation energy barrier. 2. Use a less sterically hindered coupling partner if the synthesis allows. | Increased reaction rate and higher yield. |
Issue 2: Presence of Significant Homocoupling Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the Reaction Mixture | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[2] | Minimized oxidation of the Pd(0) catalyst, leading to reduced homocoupling. |
| Incomplete Catalyst Activation | 1. If using a Pd(II) precatalyst, ensure conditions are adequate for its complete reduction to Pd(0). 2. Consider using a pre-formed Pd(0) catalyst. | The active catalytic species is present from the start, reducing the likelihood of side reactions promoted by Pd(II). |
Issue 3: Protodeboronation is the Major Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | 1. Use anhydrous ("dry") solvents. 2. Dry all glassware thoroughly before use. 3. Use freshly opened or properly stored anhydrous reagents. | Elimination of the proton source for protodeboronation. |
| Inappropriate Base | 1. Screen different bases. In some cases, a weaker, non-hydroxide base may be preferable. 2. Use anhydrous bases. | The chosen base facilitates the desired transmetalation step without promoting protodeboronation. |
Visual Guides
Caption: A typical experimental workflow for a cross-coupling reaction involving this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Tetrakis(dimethoxyboryl)methane
Welcome to the technical support center for the synthesis of tetrakis(dimethoxyboryl)methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely cited method for the synthesis of this compound is the reaction of tris(dimethoxyboryl)methide anion with an electrophilic boron source. A common procedure involves the deprotonation of tris(dimethoxyboryl)methane with a strong base, followed by reaction with a suitable boron electrophile. Another established method involves the reaction of carbon tetrachloride with lithium and trimethyl borate.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis of this compound:
-
Anhydrous and Inert Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The initial deprotonation step is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and minimize side reactions.
-
Stoichiometry of Reagents: Precise control of the molar ratios of the reactants is essential for maximizing the yield and minimizing the formation of byproducts.
-
Purity of Reagents: The purity of the starting materials, especially the organolithium reagent and the boron electrophile, will significantly impact the outcome of the reaction.
Q3: How is this compound purified?
A3: The product is typically purified by sublimation under high vacuum. This method is effective in removing non-volatile impurities. Recrystallization from a suitable solvent may also be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use high-purity, anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas before adding reagents. |
| Inactive or degraded organolithium reagent. | Use a freshly titrated or newly purchased organolithium reagent. Ensure it is stored and handled under strictly anhydrous and inert conditions. | |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., NMR spectroscopy of a quenched aliquot). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of side products due to incorrect stoichiometry. | Carefully and accurately measure all reagents. Add the organolithium reagent slowly and controllably to the reaction mixture. | |
| Formation of a Brown or Dark-Colored Solution | Decomposition of the organolithium reagent or the product. | Maintain the recommended low temperature during the addition of the organolithium reagent. |
troubleshooting failed reactions with tetrakis(dimethoxyboryl)methane
Technical Support Center: Tetrakis(dimethoxyboryl)methane
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful reactions with this unique polyborylated reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, C[B(OMe)₂]₄, is a tetrahedral polyboron reagent. Its structure features a central carbon atom bonded to four dimethoxyboryl groups. This unique arrangement makes it a valuable building block in organic synthesis and materials science, primarily for creating highly functionalized, sterically crowded, or cross-linked structures through multiple, sequential, or single-pot palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Q2: How should this compound be handled and stored?
A2: Like many boronic esters, this compound is sensitive to moisture, which can lead to hydrolysis of the dimethoxyboryl groups. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C). All manipulations should be carried out using anhydrous solvents and standard Schlenk or glovebox techniques to prevent degradation.
Q3: What are the most common side reactions observed with this reagent?
A3: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This can be caused by the presence of water or acidic protons in the reaction mixture, particularly under basic conditions.[1][2]
-
Homocoupling: This is the palladium-catalyzed coupling of two boronic ester molecules. It can be promoted by the presence of oxygen or if the palladium(0) catalyst is not efficiently generated or maintained.[3]
Q4: Can this reagent undergo multiple cross-coupling reactions on the same molecule?
A4: Yes, the four boryl groups allow for up to four sequential or simultaneous cross-coupling reactions. However, achieving controlled, stepwise functionalization can be challenging due to increasing steric hindrance with each successive coupling. Reaction conditions must be carefully optimized to control the degree of substitution.
Troubleshooting Failed Reactions
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura cross-coupling reaction with this compound resulted in a very low yield or only starting materials. What are the potential causes?
A: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Below is a workflow to diagnose the potential cause of a low-yield reaction.
Caption: Troubleshooting workflow for low-yield reactions.
-
Protodeboronation: The presence of significant amounts of deboronated starting material is a strong indicator of this issue.[4]
-
Cause: Presence of water or other proton sources in the reaction. Boronic esters can be susceptible to hydrolysis, especially under basic conditions, leading to protodeboronation.[1][2]
-
Solution: Employ rigorously anhydrous conditions.[5] Use solvents from a purification system or freshly distilled over a drying agent. Consider using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).
-
-
Inactive Catalyst: If starting materials are recovered unchanged, the catalytic cycle may not be operating efficiently.
-
Cause: The chosen palladium source and ligand may not be suitable for this sterically hindered substrate.[6] Steric bulk can impede the crucial transmetalation or reductive elimination steps.[7]
-
Solution: Screen different catalysts and ligands. For sterically demanding couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often improve performance. Increasing the reaction temperature may also overcome the activation barrier.
-
-
Improper Base Selection: The choice of base is critical for activating the boronic ester without causing degradation.
-
Cause: Strong aqueous bases (like NaOH or Ba(OH)₂) can accelerate the hydrolysis and subsequent protodeboronation of the boronic ester.[2]
-
Solution: Use a milder base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective. As mentioned, anhydrous fluoride sources are also excellent options for boronic esters.[5]
-
Issue 2: Formation of Significant Byproducts
Q: My reaction produced the desired product, but also significant amounts of homocoupled byproduct from the aryl halide and/or the boronic ester. How can I suppress this?
A: Homocoupling suggests a problem with the balance of the catalytic cycle.
The following diagram illustrates the desired catalytic cycle and the points where side reactions can occur.
Caption: Suzuki-Miyaura cycle and competing side reactions.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic esters.[3]
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).
-
-
Slow Transmetalation: If the transmetalation step is slow (often the case with sterically hindered substrates), it provides a larger window for competing side reactions.
-
Solution: Optimize the base and solvent combination. A more polar aprotic solvent (e.g., DMF, dioxane) can sometimes accelerate transmetalation. Using a more reactive boronate species, such as an organotrifluoroborate salt, could also be considered, though this would require modifying the starting material.
-
Data and Protocols
Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling
This table summarizes typical results for the mono-arylation of this compound with 4-bromotoluene, illustrating the impact of reaction parameters on yield and byproduct formation.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 65 | 20 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 85 | <5 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/H₂O (3:1) | 90 | 30 | 40 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | CsF (3) | THF (anhydrous) | 80 | 92 | <2 |
Yields and byproduct percentages are representative and determined by ¹H NMR analysis of the crude reaction mixture.
General Experimental Protocol for Mono-Arylation
This protocol provides a starting point for optimizing reactions with this compound under anhydrous conditions.
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add cesium fluoride (CsF) (3.0 mmol, 3.0 equiv). Evacuate and backfill the flask with argon three times.
-
Solvent and Substrate: Add anhydrous THF (5 mL) via syringe. Stir for 10 minutes at room temperature. Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Workup: Cool the reaction to room temperature and quench with water. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Using Tetrakis(dimethoxyboryl)methane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrakis(dimethoxyboryl)methane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile polyborylated reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving this compound?
A1: The main challenges stem from the presence of multiple dimethoxyboryl groups. These include:
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Hydrolytic Instability: The dimethoxyboryl groups are susceptible to hydrolysis, especially under acidic or basic aqueous conditions, which can lead to the formation of boronic acids and other byproducts.[1][2][3]
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Purification Difficulties: The polarity of the target compound and byproducts can make chromatographic separation challenging, often leading to streaking on silica gel.[4][5]
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Product Solubility: The presence of multiple polar functional groups can affect the solubility of the desired product in common extraction solvents.
Q2: How can I minimize the hydrolysis of the dimethoxyboryl groups during aqueous work-up?
A2: To minimize hydrolysis, it is recommended to:
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Use neutral or slightly acidic (pH 5-6) water for washes.
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Perform aqueous washes quickly and at low temperatures.
-
Use brine (saturated NaCl solution) for the final wash to reduce the amount of dissolved water in the organic layer before drying.[6]
-
If possible, consider a non-aqueous work-up.
Q3: What are the recommended chromatographic techniques for purifying products from these reactions?
A3: Standard silica gel chromatography can be challenging due to the Lewis acidic nature of silica, which can cause decomposition or strong adsorption of boronic esters.[4][5] Consider the following:
-
Treated Silica Gel: Use silica gel that has been pre-treated with boric acid to reduce surface acidity and minimize streaking and decomposition of the boronic ester.[5]
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel.[4]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may be a suitable option.
Q4: Can I use protecting groups for the boryl moieties?
A4: Yes, converting the dimethoxyboryl groups to more robust boronic esters, such as pinacol esters, can significantly improve stability towards hydrolysis and purification.[1] However, this would require an additional synthetic step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after work-up | 1. Significant hydrolysis of dimethoxyboryl groups during aqueous work-up. 2. Product loss during extraction due to poor solubility in the organic solvent. 3. Decomposition of the product on silica gel during chromatography. | 1. Minimize contact with water; use neutral pH washes and work quickly at low temperatures. Consider a non-aqueous work-up. 2. Screen different extraction solvents. If the product is highly polar, consider back-extraction from the aqueous layers. 3. Use boric acid-treated silica gel or alumina for chromatography. Elute with a solvent system containing a small amount of a polar co-solvent. |
| Streaking or tailing of the product spot on TLC | 1. Interaction of the boronic ester with the acidic silica gel surface. 2. Partial hydrolysis to the corresponding boronic acid on the TLC plate. | 1. Use TLC plates pre-treated with boric acid. 2. Ensure the sample is completely dry before spotting on the TLC plate. |
| Presence of multiple spots on TLC after reaction, even with a clean starting material | 1. Incomplete reaction. 2. Formation of byproducts from side reactions (e.g., homocoupling in Suzuki-Miyaura reactions). 3. Decomposition of the starting material or product. | 1. Optimize reaction conditions (temperature, time, catalyst loading). 2. Ensure rigorous degassing of solvents and use high-purity reagents. 3. Confirm the stability of your starting material and product under the reaction conditions. |
| Difficulty removing boron-containing byproducts | 1. Boronic acids and their esters can be difficult to separate from the desired product. | 1. A common method to remove boron-containing impurities is to repeatedly concentrate the crude reaction mixture from methanol. This process can form volatile trimethyl borate.[1][2] 2. Consider an extractive work-up with a basic aqueous solution to remove acidic boronic acid byproducts, provided your product is stable to base. |
Experimental Protocols (Example: Suzuki-Miyaura Cross-Coupling)
This is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a polyborylated methane derivative. Conditions should be optimized for specific substrates.
Reaction Setup:
| Reagent | Typical Molar Equivalents | Typical Concentration |
| This compound | 1.0 | 0.1 M |
| Aryl Halide | 4.4 | 0.44 M |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 per boryl group | 0.02 M |
| Base (e.g., K₂CO₃) | 2.0 per boryl group | 0.8 M |
| Solvent | - | - |
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl halide, and the palladium catalyst.
-
Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Add the aqueous solution of the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up and Purification Workflow:
References
Technical Support Center: Production of Tetrakis(dimethoxyboryl)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrakis(dimethoxyboryl)methane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely recognized method for synthesizing this compound is the two-step procedure originally reported by Castle and Matteson. This process involves the deprotonation of tris(dimethoxyboryl)methane with an organolithium reagent, such as butyllithium, to form a lithium tris(dimethoxyboryl)methide intermediate. This intermediate is then reacted with a suitable boron electrophile, followed by methanolysis to yield the final product.
Q2: What are the critical parameters for a successful synthesis?
A2: Several parameters are crucial for the successful synthesis of this compound. These include:
-
Strict anhydrous and anaerobic conditions: The organolithium reagent and the borane intermediates are highly sensitive to moisture and oxygen.
-
Precise temperature control: Low temperatures are necessary during the lithiation and subsequent electrophilic capture to prevent side reactions and decomposition.
-
High-purity reagents and solvents: The quality of the starting materials, particularly the butyllithium and the boron electrophile, directly impacts the reaction yield and purity of the product.
-
Effective purification: Sublimation is a common and effective method for obtaining high-purity this compound.
Q3: What are the expected yield and purity for this synthesis?
A3: Based on the original literature, a yield of approximately 41% of the sublimed product can be expected. With proper technique and high-quality reagents, the purity of the sublimed product is generally high, as indicated by its sharp melting point.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques, including:
-
Melting Point: The reported melting point is in the range of 76-78°C. A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are valuable for structural confirmation.
-
Elemental Analysis: This provides confirmation of the elemental composition of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inadequate anhydrous/anaerobic conditions leading to quenching of the organolithium reagent and intermediates. 2. Inaccurate titration of butyllithium, resulting in insufficient deprotonation. 3. Reaction temperature was too high, causing decomposition of the lithium intermediate. 4. Impure or degraded starting materials or reagents. | 1. Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 2. Titrate the butyllithium solution prior to use to determine its exact molarity. 3. Maintain the recommended low temperatures (-70°C to -60°C) during the addition of butyllithium and the boron electrophile using a suitable cooling bath (e.g., dry ice/acetone). 4. Use freshly purchased or properly stored reagents. Purify starting materials if necessary. |
| Product is an oil or has a low melting point | 1. Presence of impurities, such as unreacted starting materials or side products. 2. Incomplete removal of solvent. | 1. Purify the crude product by sublimation. Ensure the sublimation is carried out under high vacuum and at the appropriate temperature to avoid decomposition. 2. Ensure the product is thoroughly dried under vacuum after extraction and before purification. |
| Difficulty with product sublimation | 1. Vacuum is not sufficiently high. 2. Sublimation temperature is too low or too high. 3. The crude product contains non-volatile impurities that hinder sublimation. | 1. Use a high-vacuum pump capable of reaching pressures in the range of 10⁻³ torr. 2. Gradually increase the temperature to the recommended 75°C. Overheating can lead to decomposition. 3. If the crude product is very impure, consider a preliminary purification step, such as column chromatography on silica gel (with caution due to the sensitivity of organoboranes). |
| Reaction turns dark or forms a precipitate | 1. Decomposition of the organolithium reagent or the borylated intermediates. 2. Reaction with residual air or moisture. | 1. Ensure strict adherence to the recommended temperature profile. 2. Improve the inert atmosphere technique and ensure all reagents and solvents are scrupulously dried. |
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Value | Reference |
| Starting Material | Tris(dimethoxyboryl)methane | Castle & Matteson, 1969 |
| Deprotonating Agent | Butyllithium in hexane | Castle & Matteson, 1969 |
| Boron Electrophile | B-chlorobis(dimethylamino)borane | Castle & Matteson, 1969 |
| Solvent | Tetrahydrofuran (THF) / Hexane | Castle & Matteson, 1969 |
| Lithiation Temperature | -70°C to -60°C | Castle & Matteson, 1969 |
| Reported Yield | 41% (sublimed) | Castle & Matteson, 1969 |
| Melting Point | 76-78°C | Castle & Matteson, 1969 |
| Purification Method | Sublimation (75°C, 10⁻³ torr) | Castle & Matteson, 1969 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from Castle & Matteson, 1969)
1. Preparation of Lithium Tris(dimethoxyboryl)methide:
-
A solution of tris(dimethoxyboryl)methane in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas (argon or nitrogen).
-
The solution is cooled to between -70°C and -60°C using a dry ice/acetone bath.
-
A solution of butyllithium in hexane is added dropwise to the stirred solution while maintaining the temperature within the specified range. The addition is continued until a slight excess of butyllithium is present, as indicated by a persistent color change with a suitable indicator or by calculation based on a prior titration of the butyllithium solution.
2. Reaction with Boron Electrophile and Methanolysis:
-
A solution of B-chlorobis(dimethylamino)borane in anhydrous THF is added dropwise to the freshly prepared lithium tris(dimethoxyboryl)methide solution at -70°C to -60°C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the slow addition of anhydrous methanol at 0°C.
3. Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).
-
The organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude this compound is purified by sublimation at 75°C under high vacuum (10⁻³ torr) to afford a colorless, crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
Validation & Comparative
The Unparalleled Advantage of Tetrakis(dimethoxyboryl)methane in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the choice of building blocks is paramount. In the realm of boronic esters, tetrakis(dimethoxyboryl)methane emerges as a superior reagent for the construction of intricate, sterically demanding molecules. This guide provides an objective comparison of this compound with other common boronic esters, supported by experimental data, to highlight its distinct advantages in modern synthetic chemistry.
This compound, with its unique tetrafunctional nature, offers unparalleled opportunities for the creation of complex three-dimensional structures. Unlike its more common bifunctional counterparts, such as bis(pinacolato)diboron, this reagent serves as a versatile scaffold, enabling the sequential and controlled introduction of up to four different aryl or vinyl substituents around a central carbon atom. This capability is particularly crucial in drug discovery and materials science, where the precise spatial arrangement of functional groups dictates molecular properties and biological activity.
Performance Comparison: A Cut Above the Rest
The primary advantage of this compound lies in its utility in sequential cross-coupling reactions, a feat not achievable with standard boronic esters. While a direct, side-by-side quantitative comparison in a single reaction is not the most relevant measure of its strength, its value is demonstrated in the stepwise synthesis of complex molecules. The dimethoxyboryl groups exhibit a favorable balance of reactivity and stability, allowing for controlled, stepwise Suzuki-Miyaura couplings.
Consider the synthesis of a tetraarylmethane, a challenging molecular scaffold due to the significant steric hindrance around the central carbon. A stepwise approach using a tetrakis(boryl)methane is often the most viable strategy.
| Reagent Class | Potential for Sequential Coupling | Synthesis of Tetraarylmethanes | Key Disadvantage |
| This compound | Excellent (up to four sequential couplings) | Enables controlled, stepwise synthesis | Higher initial cost |
| Bis(pinacolato)diboron | Limited to two couplings on a diborylated substrate | Not suitable for creating a tetraarylmethane scaffold in a single molecule | Limited to bifunctionalization |
| Monoboronic Esters (e.g., Phenylboronic acid pinacol ester) | Not applicable for building multi-substituted scaffolds | Requires a multi-step approach starting from a different core structure | Not a scaffold-forming reagent |
The stepwise nature of the reactions with tetrakis(boryl)methanes allows for the construction of unsymmetrical tetraarylmethanes, which are difficult to access through traditional methods.
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling on a Tetraborylated Methane Scaffold
The following is a representative protocol for the sequential Suzuki-Miyaura cross-coupling reaction using a tetrakis(pinacolboryl)methane, which serves as a close analogue to this compound and for which detailed experimental data is more readily available in the literature. The principles of stepwise, controlled coupling are directly transferable.
Materials:
-
Tetrakis(pinacolboryl)methane
-
Aryl Halide 1 (e.g., 4-iodotoluene)
-
Aryl Halide 2 (e.g., 4-bromobenzonitrile)
-
Aryl Halide 3 (e.g., 2-chloropyridine)
-
Aryl Halide 4 (e.g., 1-bromo-4-fluorobenzene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
Step 1: Monosubstitution
-
In a flask purged with an inert gas (e.g., Argon), dissolve tetrakis(pinacolboryl)methane (1.0 eq) in the solvent mixture.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Add Aryl Halide 1 (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Purify the product, the monosubstituted tris(boryl)methane, by column chromatography.
Step 2-4: Sequential Substitutions
Repeat the procedure from Step 1, using the product from the previous step as the starting material and introducing a different aryl halide in each subsequent step. Adjust stoichiometry and reaction conditions as needed based on the reactivity of the specific aryl halide and the sterically increasingly hindered substrate.
Logical Workflow for Sequential Coupling
The stepwise functionalization of tetrakis(boryl)methane follows a clear and logical progression, as illustrated in the diagram below. Each Suzuki-Miyaura coupling step consumes one of the four boronic ester groups, allowing for the controlled and directional synthesis of the target tetraarylmethane.
Caption: Stepwise synthesis of a tetraarylmethane.
Signaling Pathway of Catalytic Cycle
The core of each sequential step is the Suzuki-Miyaura catalytic cycle. The palladium catalyst orchestrates the coupling of the boronic ester with the aryl halide.
Caption: The Suzuki-Miyaura catalytic cycle.
mechanistic studies of reactions involving tetrakis(dimethoxyboryl)methane
A Comparative Guide to Catalytic Systems for Methane Borylation
The functionalization of methane, the primary component of natural gas, into more valuable chemicals remains a significant challenge in modern chemistry. One promising approach is C-H borylation, which introduces a versatile boronate ester group onto the methane molecule, opening avenues for further synthetic transformations. This guide provides a comparative overview of three distinct and prominent catalytic systems developed for this purpose, focusing on their mechanistic aspects, performance metrics, and experimental protocols. The systems under review are: an iridium catalyst with phenanthroline ligands, an iridium catalyst with phosphine ligands, and a metal-organic framework (MOF)-confined iron(III) dihydride catalyst.
Performance Comparison of Methane Borylation Catalysts
The following table summarizes the key performance indicators for the three catalytic systems, offering a quantitative comparison of their efficacy under optimized conditions.
| Catalyst System | Borylating Agent | Temperature (°C) | Pressure (CH₄) | Yield of CH₃Bpin | Turnover Number (TON) | Selectivity (Mono:Di) |
| Iridium w/ Phenanthroline Ligand | B₂pin₂ | 120 | 2068 kPa (approx. 20 atm) | Up to 4.1%[1] | - | 4:1[1] |
| Iridium w/ dmpe Ligand | B₂pin₂ | 150 | 3447 kPa (approx. 34 atm) | Up to 52%[1] | Up to 104[1] | 3:1[1] |
| Silica-Supported Iridium w/ dmpe | B₂pin₂ | 150 | - | 82.8% | >2000[2][3] | 91.5% for mono-borylation[2][3] |
| MOF-Confined Iron(III) Dihydride | HBpin | 185 | 25 bar (approx. 25 atm) | 85%[4][5] | Up to 921[4][5] | 95% for mono-borylation[4] |
Mechanistic Insights and Catalytic Cycles
The underlying mechanisms of these catalytic systems differ significantly, influencing their reactivity and selectivity.
Iridium Catalyst with Phenanthroline Ligands
Initial studies on iridium-catalyzed methane borylation employed phenanthroline-based ligands. The proposed catalytic cycle, supported by density functional theory (DFT) calculations, begins with the active Ir(III) species, (phen)Ir(Bpin)₃.[1] The key steps involve the oxidative addition of methane to the iridium center, forming a seven-coordinate Ir(V) intermediate. This is followed by reductive elimination of the monoborylated product, CH₃Bpin, and regeneration of the catalyst by reaction with the diboron reagent.[1] The use of 3,4,7,8-tetramethyl-1,10-phenanthroline was found to give the best results among the tested nitrogen-based ligands.[1]
Iridium Catalyst with Phosphine Ligands (dmpe)
Further investigations revealed that phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (dmpe), significantly enhance the catalytic activity.[1] Computational studies suggest that the softer, more electron-donating phosphine ligand lowers the activation barrier for the oxidative addition of methane, which is the rate-determining step.[6] This leads to higher yields and turnover numbers compared to the phenanthroline-based systems.[1][7] A silica-supported version of the dmpe-ligated iridium catalyst has shown remarkable activity, achieving over 2000 turnovers, which is attributed to the prevention of catalyst agglomeration and deactivation.[2][3]
MOF-Confined Iron(III) Dihydride Catalyst
A significant advancement in methane borylation has been the development of an earth-abundant metal catalyst based on iron. This system utilizes a porous zirconium-based metal-organic framework (UiO-MOF) to confine a mononuclear iron(III) dihydride species.[4][5] A key feature of this catalyst is its exceptional selectivity for the monoborylated product, which is attributed to the shape-selective environment of the MOF pores that sterically hinders the formation of the bulkier diborylated methane.[4] This catalyst also utilizes pinacolborane (HBpin) as the borylating agent, which improves the boron atom economy compared to reactions using bis(pinacolato)diboron (B₂pin₂).[4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of these catalytic systems.
General Procedure for Iridium-Catalyzed Methane Borylation
The following is a representative protocol for the iridium-catalyzed borylation of methane in a high-pressure reactor.
-
Catalyst Preparation: In a glovebox, a high-pressure reactor vessel is charged with the iridium precursor (e.g., [Ir(COD)(μ-Cl)]₂), the appropriate ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline or dmpe) in a 2:1 ratio to the dimeric iridium precursor, and the borylating agent (bis(pinacolborane), B₂pin₂).[1]
-
Solvent Addition: Anhydrous cyclohexane is added as the solvent.[1]
-
Reaction Setup: The reactor is sealed, removed from the glovebox, and connected to a high-pressure gas line.
-
Pressurization and Heating: The reactor is purged with methane and then pressurized to the desired pressure (e.g., 2068 kPa for the phenanthroline system or 3447 kPa for the dmpe system).[1] The reaction mixture is then heated to the specified temperature (120 °C or 150 °C, respectively) with stirring for 16 hours.[1]
-
Workup and Analysis: After cooling and venting the methane, the reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of the borylated products.
Procedure for MOF-Confined Iron-Catalyzed Methane Borylation
This protocol outlines the procedure for the heterogeneous catalysis using the MOF-confined iron system.
-
Catalyst Loading: In a glovebox, a glass vial is charged with the UiO-67-FeH₂ catalyst (e.g., 6.2 mg, 0.36 mol% Fe).[4]
-
Reagent Addition: Cyclohexane (3 mL) and pinacolborane (HBpin, 1.55 mmol) are added to the vial.[4]
-
Reactor Assembly: The vial is placed inside a high-pressure stainless-steel reactor, which is then sealed.
-
Pressurization and Heating: The reactor is removed from the glovebox, purged with methane, and then pressurized to 25 bar with methane.[4] The reactor is heated to 185 °C and the reaction mixture is stirred for 16 hours.[4]
-
Analysis: After cooling the reactor and carefully venting the methane, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then analyzed by GC and/or NMR to quantify the formation of methyl boronic acid pinacol ester.[4]
References
- 1. Catalytic borylation of methane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective borylation of methane by an iron(iii) dihydride catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Selective borylation of methane by an iron(iii) dihydride catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The use of high-pressure and high-throughput experimentation, and theory to optimize the catalytic borylation of methane with well-defined iridium complexes - American Chemical Society [acs.digitellinc.com]
- 7. DSpace at KOASAS: In-silico design of iridium catalysts for borylation and amidation of methane [koasas.kaist.ac.kr]
Unveiling the Reactivity of Tetrakis(dimethoxyboryl)methane: A Comparative Guide to Computational Model Validation
For researchers, scientists, and professionals in drug development, the precise understanding and prediction of molecular reactivity are paramount. This guide provides a comparative analysis of experimental data and computational models for the reactivity of tetrakis(dimethoxyboryl)methane, a key building block in organic synthesis. By presenting detailed experimental protocols and juxtaposing them with theoretical predictions, this document serves as a crucial resource for validating computational models in the realm of organoboron chemistry.
This compound, C[B(OMe)2]4, is a tetrahedrally symmetric molecule that serves as a versatile precursor for the generation of a tetracarbanionic methane equivalent. Its reactivity is of significant interest for the construction of complex molecular architectures. This guide delves into the experimental validation of computational models that aim to predict the behavior of this unique reagent.
Experimental Data and Protocols
The seminal work on the synthesis and reactivity of this compound was conducted by Castle and Matteson. Their research laid the foundation for understanding the chemical transformations of this polyborylated methane derivative.
Synthesis of this compound
C-Alkylation Reactions
A key aspect of the reactivity of this compound is its ability to undergo C-alkylation. This reaction, explored by Matteson and Thomas, demonstrates the utility of this compound as a nucleophilic methane synthon.
Experimental Protocol for C-Alkylation:
In a typical reaction, this compound is treated with a base, such as lithium methoxide, in an ethereal solvent like tetrahydrofuran (THF). This generates a triborylmethide anion, which then acts as a potent nucleophile. The subsequent addition of an alkylating agent, for instance, an alkyl halide, leads to the formation of a new carbon-carbon bond at the central methane carbon.
Table 1: Summary of Experimental Data for C-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Methyl Iodide | LiOMe | THF | Tris(dimethoxyboryl)ethane | (Not specified in summary) | Matteson & Thomas, 1970 |
| Ethyl Bromide | LiOMe | THF | Tris(dimethoxyboryl)propane | (Not specified in summary) | Matteson & Thomas, 1970 |
Note: The specific yields were not available in the accessed summaries. Access to the full historical publication is required for complete data.
Computational Models and Their Validation
To date, specific computational studies detailing the reactivity of this compound are scarce in the public literature. However, the principles of computational chemistry, particularly Density Functional Theory (DFT), can be applied to model its behavior and predict its reactivity. The validation of such models would rely on comparing the predicted outcomes with the available experimental data.
A hypothetical computational workflow to validate a model for the C-alkylation of this compound is presented below.
This workflow illustrates the essential steps for validating a computational model. The process begins with constructing a theoretical model of the reactants and proceeds through quantum mechanical calculations to predict the reaction's energetic profile and the properties of the product. These theoretical predictions are then rigorously compared against experimental results obtained from laboratory synthesis and analysis.
Alternative Reagents and Methods
The development of alternative methods for generating polyborylated alkanes provides a valuable context for evaluating the utility of this compound. These alternatives offer different synthetic pathways and may present advantages in terms of accessibility, stability, or reactivity.
Table 2: Comparison of Methods for Synthesizing Polyborylated Alkanes
| Method | Reagents | Product Type | Key Features |
| From Tetrabromomethane | Tetrabromomethane, Bis(pinacolato)diboron, Pt catalyst | Tetrakis(pinacolatoboryl)methane | Direct conversion of a simple precursor. |
| Copper-Catalyzed Triboration | Terminal Alkynes, Bis(pinacolato)diboron, Cu catalyst | 1,1,1-Triborylalkanes | Atom-economical, mild reaction conditions. |
| Dehydrogenative Borylation | Alkenes, Bis(pinacolato)diboron, Ir catalyst | Various polyborylated alkanes | Catalytic C-H activation. |
These alternative methods highlight the ongoing innovation in the field of organoboron chemistry and provide a benchmark against which the reactivity and synthetic utility of this compound can be assessed.
Logical Relationships in Reactivity
The reactivity of this compound and its derivatives is governed by the interplay of electronic and steric factors. A logical diagram illustrating the key relationships in its nucleophilic substitution reaction is presented below.
References
A Comparative Guide to Assessing the Purity of Synthesized Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable chemical synthesis. In the realm of complex organic synthesis and drug development, the integrity of building blocks like tetrakis(dimethoxyboryl)methane is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into the strengths and limitations of each technique. We also present a comparative overview with a common alternative, tetrakis(pinacolboryl)methane, to highlight key differences in their analytical profiles.
Introduction to this compound and its Alternatives
This compound, C[B(OMe)₂]₄, is a valuable synthetic intermediate characterized by a central carbon atom bonded to four dimethoxyboryl groups.[1] Its utility in creating complex molecular architectures makes its purity a critical factor for successful downstream applications. A common alternative in organoboron chemistry is tetrakis(pinacolboryl)methane, which features bulkier pinacolato ligands on the boron atoms. The choice between these reagents can be influenced by factors such as reactivity, stability, and, importantly, the ease and accuracy of purity determination.
A significant challenge in the analysis of dialkoxyboryl compounds is their susceptibility to hydrolysis, which can lead to the formation of boric acids and other impurities. This inherent instability necessitates careful selection of analytical techniques and sample handling procedures.
Purity Assessment Methodologies: A Comparative Analysis
The purity of this compound can be assessed using a suite of analytical techniques. Below, we compare the most effective methods, detailing their principles, advantages, and limitations.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR: Provides information on the proton environment. For a pure sample of this compound, a single sharp singlet for the methoxy protons is expected. The presence of impurities, such as starting materials, byproducts, or hydrolysis products (e.g., methanol, boric acid), will give rise to additional signals.
-
¹³C NMR: Offers insight into the carbon framework. A key indicator of purity is the presence of the unique quaternary carbon signal of the C[B(OMe)₂]₄ core, alongside the methoxy carbon signal.
-
¹¹B NMR: This technique is particularly useful for organoboron compounds. A single resonance is expected for the four equivalent boron atoms in the molecule. The chemical shift can be indicative of the coordination environment of the boron atoms.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can provide a highly accurate and absolute measure of purity without the need for a reference standard of the analyte itself.
Comparison with Tetrakis(pinacolboryl)methane:
| Feature | This compound | Tetrakis(pinacolboryl)methane |
| ¹H NMR Signature | Singlet for OMe protons | Singlet for methyl protons of pinacol |
| Potential Impurity Signals | Methanol, partially substituted methanes | Pinacol, partially substituted methanes |
| Steric Hindrance Effect | Less hindered, potentially sharper signals | More hindered, may lead to broader signals |
2. Chromatographic Techniques: HPLC and GC
Chromatographic methods are essential for separating the target compound from impurities, providing a quantitative measure of purity based on peak area.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for purity analysis. However, the lack of a strong chromophore in this compound can be a limitation. Furthermore, the aqueous mobile phases used in reversed-phase HPLC can lead to on-column hydrolysis. Therefore, normal-phase HPLC with non-aqueous mobile phases is often preferred.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for volatile and thermally stable compounds. The volatility of this compound makes it amenable to GC analysis. GC-MS can provide structural information on impurities based on their fragmentation patterns.
Challenges and Considerations:
-
Hydrolytic Instability: Strict anhydrous conditions are crucial during sample preparation and analysis to prevent degradation.
-
Detector Response: For accurate quantification, the detector response for the main compound and all impurities should be considered. In the absence of reference standards for impurities, purity is often reported as area percent.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and the characterization of impurities. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for purity assessment.
4. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and can be an indicator of high purity. The ability to grow well-defined crystals is often a sign of a pure compound. The crystal structure of this compound has been reported, confirming its tetrahedral geometry.[1]
Experimental Protocols
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
-
Data Analysis: Integrate the characteristic signal of this compound and any impurity signals. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account the number of protons and molecular weights.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Sample Preparation: Prepare a solution of the sample in a dry, volatile solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the area percentage of the main peak.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Verification.
The logical flow for determining the appropriate analytical technique is outlined below.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. While NMR spectroscopy, particularly qNMR, stands out for its ability to provide both structural confirmation and accurate quantitative data, chromatographic techniques like GC and HPLC are invaluable for separating and quantifying impurities. The choice of method should be guided by the specific information required and the nature of the potential impurities. Due to the hydrolytic sensitivity of the compound, meticulous sample handling and the use of anhydrous conditions are critical for obtaining reliable and accurate purity data. This guide provides the necessary framework for researchers to confidently assess the quality of this important synthetic building block.
References
Navigating the Synthesis of Complex Molecules: A Comparative Guide to Polyborylated Methane Reagents
A notable gap in current chemical literature is the absence of detailed kinetic analyses for reactions involving tetrakis(dimethoxyboryl)methane. This guide, therefore, shifts focus from a kinetic comparison to an objective analysis of the synthetic utility of polyborylated methanes, offering insights into their performance relative to other C1 synthons based on available experimental data.
For researchers and professionals in drug development and materials science, the construction of intricate molecular architectures often hinges on the selection of appropriate building blocks. Polyborylated methanes, such as this compound and bis(pinacolato)borylmethane, have emerged as versatile C1 synthons, enabling the formation of multiple carbon-carbon bonds from a single carbon center. This guide provides a comparative overview of their application in cornerstone reactions like the Suzuki-Miyaura coupling, juxtaposed with alternative synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. Polyborylated methanes serve as valuable nucleophilic partners in these reactions, allowing for the sequential or simultaneous introduction of multiple aryl or vinyl groups.
Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura coupling of a generic polyborylated methane with an aryl halide, contrasted with a traditional single borylating agent.
| Parameter | Polyborylated Methane (e.g., Bis(pinacolato)borylmethane) | Monoborylated Reagent (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, dppf | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Na₂CO₃, CsF |
| Solvent | Dioxane, Toluene, DMF | Toluene/Water, THF, DME |
| Temperature | 80-110 °C | Room Temperature to 100 °C |
| Reaction Time | 12-24 hours | 1-12 hours |
| Yields | Generally good to excellent (for mono- and di-substitution) | Typically high to quantitative |
While specific kinetic data is unavailable for this compound, the general trend for polyborylated compounds in Suzuki-Miyaura reactions suggests that the sequential coupling steps may require more forcing conditions (higher temperatures and longer reaction times) compared to the coupling of a simple monoboronic acid. The choice of base and ligand is also crucial to control the degree of substitution and prevent side reactions.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
Below is a generalized experimental protocol for the mono-arylation of bis(pinacolato)borylmethane, which can be adapted for other polyborylated methanes.
Materials:
-
Bis(pinacolato)borylmethane
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(pinacolato)borylmethane (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a comparative experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for synthesizing a di-substituted methane derivative.
Concluding Remarks for the Researcher
This compound and its analogues represent a powerful class of reagents for the efficient construction of molecules with a central quaternary carbon atom. While the lack of kinetic data currently prevents a detailed mechanistic comparison with other C1 synthons, the available literature demonstrates their synthetic viability. The choice between a polyborylated methane and an alternative strategy will depend on the specific target molecule, the desired level of substitution, and the tolerance of the substrates to the required reaction conditions. Further research into the reaction kinetics of these polyborylated compounds is warranted to enable a more quantitative understanding of their reactivity and to facilitate the rational design of more efficient catalytic systems.
A Comparative Guide to Organoboron Reagents: Benchmarking Tetrakis(dimethoxyboryl)methane
General Reactivity and Stability of Organoboron Reagents
The reactivity of organoboron reagents in Suzuki-Miyaura coupling is significantly influenced by the substituents on the boron atom. A generally accepted trend in reactivity is as follows:
Boronic Acids > Trifluoroborates > Boronic Esters
Boronic acids are typically the most reactive species, often requiring milder reaction conditions. However, this high reactivity can be accompanied by lower stability, making them susceptible to decomposition (protodeboronation). Boronic esters, such as the commonly used pinacol esters, exhibit enhanced stability, rendering them more robust for multi-step syntheses and purification. This increased stability, however, often necessitates more forcing reaction conditions to achieve comparable yields to their boronic acid counterparts. Trifluoroborate salts offer a balance of good reactivity and high stability, being crystalline, air-stable solids.
Tetrakis(dimethoxyboryl)methane, as a polyborylated reagent, presents a unique case. Each dimethoxyboryl group is, in essence, a boronic ester. Therefore, its reactivity for a single coupling is expected to be in the range of other boronic esters. The primary distinguishing feature of this compound and other polyborylated methanes is their potential to act as multi-coupling synthons, enabling the formation of multiple carbon-carbon bonds from a single carbon center.
Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize representative data for the performance of different classes of organoboron reagents in Suzuki-Miyaura cross-coupling reactions. It is crucial to note that these data are compiled from various sources and are intended to be illustrative rather than a direct, controlled comparison.
Table 1: Comparison of Common Organoboron Reagents in a Model Suzuki-Miyaura Reaction
| Organoboron Reagent | Structure | Typical Reaction Conditions | Yield (%) | Key Features |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C, 2h | >95 | High reactivity, mild conditions, potential for protodeboronation. |
| Phenylboronic Acid Pinacol Ester | C₆H₅B(O₂C₂Me₄) | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C, 12h | 85-95 | High stability, good for multi-step synthesis, requires more forcing conditions. |
| Potassium Phenyltrifluoroborate | K[C₆H₅BF₃] | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 100 °C, 4h | 90-98 | Air and moisture stable crystalline solid, good reactivity. |
| This compound | C(B(OMe)₂)₄ | Pd catalyst, base, solvent, heat (for single coupling) | N/A* | Potential for multiple couplings, reactivity of a single boryl group is that of a boronic ester. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of catalyst, ligand, base, and solvent will vary depending on the substrates and the organoboron reagent used.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser is added the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of toluene and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Workup: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Organoboron Reagent Choice
The selection of an appropriate organoboron reagent is a critical decision in synthesis design, involving a trade-off between reactivity and stability.
Caption: Decision logic for choosing an organoboron reagent.
Conclusion
This compound and its polyborylated analogues represent a unique class of organoboron reagents. While a single boryl group within this molecule is expected to exhibit the reactivity profile of a typical boronic ester, its true synthetic potential is realized in its capacity for sequential or multiple cross-coupling reactions, providing a powerful tool for the construction of complex, three-dimensional molecular architectures. For single coupling events where high reactivity and mild conditions are paramount, boronic acids remain the reagents of choice. For syntheses demanding high stability and tolerance to a range of reaction conditions, boronic esters and trifluoroborates offer significant advantages. The choice of the optimal organoboron reagent will always be context-dependent, guided by the specific requirements of the synthetic target and the overall reaction sequence.
Safety Operating Guide
Proper Disposal of Tetrakis(dimethoxyboryl)methane: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Tetrakis(dimethoxyboryl)methane based on general principles for organoboron compounds and boronic acid esters. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the manufacturer-provided SDS for specific handling and disposal instructions. This guide is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
Spill Management
In the event of a small spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or dry earth.
-
Collect the contaminated absorbent material into a sealable, labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Plan: Step-by-Step Protocol
This procedure outlines the chemical deactivation of this compound through hydrolysis.
Experimental Protocol: Hydrolysis of this compound
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Prepare a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The size of the vessel should be large enough to accommodate the volume of the waste material and the hydrolysis solution without exceeding 50% of its capacity.
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
-
Reaction Setup:
-
If the this compound waste is in a solid form, dissolve it in a suitable organic solvent in which it is soluble (e.g., tetrahydrofuran - THF). If it is already in a solution, proceed to the next step.
-
Place the solution of this compound in the reaction vessel.
-
-
Hydrolysis:
-
Slowly add the 1 M NaOH solution to the stirred solution of this compound from the dropping funnel. The hydrolysis of boronic esters can be exothermic; control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure complete hydrolysis. Gentle heating may be necessary to drive the reaction to completion, but this should be done with caution.
-
-
Neutralization and Work-up:
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the basic solution by adding a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a pH meter or pH paper. Aim for a final pH between 6 and 8.
-
This process will yield a mixture containing methane tetraboronic acid, methanol, and the salt formed during neutralization (e.g., sodium chloride).
-
-
Final Disposal:
-
The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's EHS office. Do not pour the solution down the drain.
-
Data Presentation
Since specific quantitative data for this compound is unavailable, the following table summarizes the qualitative hazards and disposal steps.
| Hazard/Parameter | Description and Handling |
| Physical State | Solid or solution. Handle as a potentially toxic and reactive chemical. |
| Primary Hazard | Potential toxicity and reactivity. Susceptible to hydrolysis. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood. |
| Spill Containment | Use inert absorbent material. Collect for hazardous waste disposal. |
| Disposal Method | Controlled hydrolysis with a basic solution (e.g., 1 M NaOH). |
| Neutralization | Neutralize the resulting solution to a pH of 6-8 with a dilute acid (e.g., 1 M HCl). |
| Final Waste Stream | Labeled hazardous aqueous waste containing methane tetraboronic acid, methanol, and salt. |
Mandatory Visualization
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Tetrakis(dimethoxyboryl)methane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of Tetrakis(dimethoxyboryl)methane in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar organoboron compounds and general laboratory safety best practices.
Hazard Assessment
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Inspect for tears or holes before use. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills and splashes. |
| Foot Protection | Closed-toe shoes. | Prevents foot injuries from spills or dropped objects. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | Minimizes inhalation of dust or vapors. |
Handling and Storage
Safe Handling Procedures:
-
Avoid creating dust.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]
-
Keep away from food and drink.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid
| Incident | Procedure |
| Skin Contact | Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Spill | Sweep up spilled substance, avoiding dust formation. Collect in a suitable container for disposal. Use vacuum equipment where practicable. |
Disposal Plan
-
Waste Disposal: Dispose of contents and container in accordance with local, state, and national regulations. This may involve incineration by a licensed disposal contractor.
-
Contaminated Packaging: Recycle only completely emptied packaging.
Experimental Protocol: General Suzuki Coupling Reaction
The following is a generalized protocol for a Suzuki coupling reaction, a common application for organoboron compounds. Note: This is a template and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment must be performed before initiating any new procedure.
-
Reaction Setup: In a fume hood, add the aryl halide (1.0 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.25 mmol) to the flask, followed by the solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
